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Foundational

Quetiapine EP Impurity J: A Comprehensive Technical Guide for Drug Development Professionals

Prepared by a Senior Application Scientist This in-depth guide provides a comprehensive overview of Quetiapine EP Impurity J, a critical impurity associated with the atypical antipsychotic drug Quetiapine. This document...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by a Senior Application Scientist

This in-depth guide provides a comprehensive overview of Quetiapine EP Impurity J, a critical impurity associated with the atypical antipsychotic drug Quetiapine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical structure, physicochemical properties, potential formation pathways, and analytical methodologies for its detection and control.

Introduction to Quetiapine and the Significance of Impurity Profiling

Quetiapine is a widely prescribed atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Its therapeutic efficacy is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2 receptors. The manufacturing process and storage of Quetiapine can lead to the formation of various impurities, which, even in trace amounts, can impact the safety and efficacy of the final drug product.[2] Regulatory bodies worldwide, including the European Pharmacopoeia (EP), mandate strict control over these impurities. This guide focuses specifically on Quetiapine EP Impurity J, providing essential information for its management throughout the drug development lifecycle.

Chemical Identity and Physicochemical Properties of Quetiapine EP Impurity J

A thorough understanding of the chemical and physical properties of an impurity is fundamental for developing effective control strategies.

Chemical Structure and Nomenclature

Quetiapine EP Impurity J is structurally related to the active pharmaceutical ingredient (API), featuring an extended ether chain.

  • IUPAC Name: 2-(2-{2-[2-(4-Dibenzo[b,f][3]thiazepin-11-yl-piperazin-1-yl)-ethoxy]-ethoxy}-ethoxy)-ethanol[1]

  • Synonyms: Quetiapine Triether Alcohol, Quetiapine Hydroxyethyloxyethyl Ether, Quetiapine Tetraethylene Glycol Analog[1]

  • CAS Number: 1356906-17-6 (for the free base)[1][4][5]

  • Molecular Formula: C₂₅H₃₃N₃O₄S[5]

  • Molecular Weight: 471.61 g/mol [5]

The chemical structure of Quetiapine EP Impurity J is presented below:

Caption: Chemical structure of Quetiapine EP Impurity J.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Quetiapine EP Impurity J is not extensively available in the public domain. However, based on its chemical structure and information from suppliers of the reference standard, the following properties can be inferred or have been reported:

PropertyValue/DescriptionSource
Appearance Colorless to brown semi-solidInferred from supplier data
Solubility Soluble in DMSO and other organic solventsInferred from analytical methods
Melting Point Not available-
Boiling Point Not available-
pKa Not available-

The extended hydrophilic tetraethylene glycol chain in Impurity J is expected to increase its polarity and water solubility compared to Quetiapine.

Potential Formation Pathways of Quetiapine EP Impurity J

Understanding the origin of an impurity is crucial for implementing effective control measures. Quetiapine EP Impurity J can potentially be formed as both a process-related impurity and a degradation product.

Process-Related Impurity

The synthesis of Quetiapine involves the reaction of 11-piperazinyl-dibenzo[b,f][3]thiazepine with 2-(2-chloroethoxy)ethanol. The presence of tetraethylene glycol-related starting materials or reagents in this synthesis step could lead to the formation of Quetiapine EP Impurity J.

Caption: Potential synthetic pathway for Quetiapine EP Impurity J.

Degradation Product

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3] Quetiapine is known to be susceptible to oxidative and hydrolytic degradation.[6][7] While specific studies identifying Impurity J as a degradant are not widely published, the ether linkages in the side chain of Quetiapine could potentially undergo degradation or reaction under certain stress conditions, although the formation of a longer chain via degradation is less common.

Experimental Protocol: Forced Degradation Study

To investigate the formation of Impurity J and other degradation products, a forced degradation study of Quetiapine can be performed under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

  • Acidic Hydrolysis: Treat a solution of Quetiapine with 1N HCl at 80°C for 2 hours.[3]

  • Basic Hydrolysis: Treat a solution of Quetiapine with 1N NaOH at 80°C for 2 hours.[3]

  • Oxidative Degradation: Treat a solution of Quetiapine with 3-30% H₂O₂ at room temperature for 24 hours.[7][8]

  • Thermal Degradation: Expose solid Quetiapine to dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of Quetiapine to UV light (254 nm) and visible light.

Samples from each stress condition should be analyzed using a suitable stability-indicating analytical method, such as HPLC or UPLC, to profile the degradation products.

Analytical Methodologies for Detection and Quantification

Robust analytical methods are paramount for the detection and quantification of impurities in drug substances and products.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of Quetiapine and its impurities.[9][10]

Exemplary HPLC-UV Method Parameters:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Phosphate Buffer (pH adjusted)
Mobile Phase B Acetonitrile
Gradient Elution A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure separation of polar and non-polar impurities.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure its suitability for quantifying Quetiapine EP Impurity J.

Caption: General analytical workflow for impurity analysis.

Hyphenated Techniques for Structural Elucidation

For the structural confirmation and elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

LC-MS/MS for Structural Characterization:

High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, coupled with liquid chromatography, can provide accurate mass measurements of the impurity, enabling the determination of its elemental composition.[11] Tandem mass spectrometry (MS/MS) experiments can then be performed to induce fragmentation of the impurity ion. The resulting fragmentation pattern provides valuable structural information, which, when pieced together, can confirm the identity of Quetiapine EP Impurity J.[11]

Conclusion and Recommendations

The control of impurities is a critical aspect of pharmaceutical development and manufacturing. This guide has provided a detailed overview of Quetiapine EP Impurity J, including its chemical structure, properties, potential formation pathways, and analytical methodologies for its detection and quantification.

For drug development professionals, it is recommended to:

  • Source high-purity starting materials and reagents to minimize the formation of process-related impurities like Impurity J.

  • Conduct comprehensive forced degradation studies to understand the degradation profile of Quetiapine and identify potential degradants.

  • Develop and validate robust, stability-indicating analytical methods capable of separating and quantifying Quetiapine EP Impurity J and other potential impurities.

  • Utilize advanced analytical techniques like LC-MS/MS for the unambiguous identification and structural elucidation of any unknown impurities.

By implementing these strategies, the quality, safety, and efficacy of Quetiapine drug products can be ensured, meeting the stringent requirements of regulatory authorities.

References

  • Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form. PMC. [Link]

  • Degradation studies of quetiapine fumarate by LC‐DAD and MS/MS methods. Request PDF. [Link]

  • Identification and Characterization of an Isolated Impurity Fraction: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. Waters Corporation. [Link]

  • The stability of quetiapine oral suspension compounded from commercially available tablets. PLOS ONE. [Link]

  • Routine Accurate Mass Measurement for the Identification of Impurities in Quetiapine Fumarate API Using the SmartMS-Enabled ACQUITY RDa Detector. Waters Corporation. [Link]

  • Impurity Isolation and Scale-up from UPLC: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. Waters. [Link]

  • Quetiapine Impurities. SynZeal. [Link]

  • USE OF HYPHENATED LC-MS/MS TECHNIQUE FOR CHARACTERIZATION OF IMPURITY PROFILE OF QUETIAPINE DURING DRUG DEVELOPMENT. Acta Poloniae Pharmaceutica. [Link]

  • Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods. PubMed. [Link]

  • Identification and Characterization of an Isolated Impurity Fraction: Analysis of an Unknown Degradant Found in Quetiapine Fumar. Waters Corporation. [Link]

  • Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. Research Journal of Pharmacy and Technology. [Link]

  • An Improved and Single Pot Process for the Production of Quetiapine Hemifumarate Substantially Free from Potential Impurities. ACS Publications. [Link]

  • A study of photodegradation of quetiapine by the use of LC-MS/MS method. ResearchGate. [Link]

  • STABILITY INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF QUETIAPINEFUMARATE IN BULK AS WELL AS IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. SciELO. [Link]

  • Development and Validation of a New HPLC Method for the Determination of Quetiapine and Its Metabolites. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Analytical CHEMISTRY. TSI Journals. [Link]

Sources

Exploratory

Mechanism of Formation and Control Strategies for Quetiapine Impurity J: A Comprehensive Technical Guide

Executive Summary In the development and manufacturing of active pharmaceutical ingredients (APIs), controlling process-related impurities is critical for ensuring therapeutic efficacy and patient safety. Quetiapine, a w...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development and manufacturing of active pharmaceutical ingredients (APIs), controlling process-related impurities is critical for ensuring therapeutic efficacy and patient safety. Quetiapine, a widely prescribed atypical antipsychotic, is synthesized through a multi-step pathway that is susceptible to raw material carryover. This whitepaper provides an in-depth mechanistic analysis of Quetiapine Impurity J , a polyether analog of the API. By dissecting the chemical causality of its formation and establishing a self-validating analytical protocol, this guide provides drug development professionals with the actionable intelligence required to meet stringent ICH Q3A regulatory thresholds.

Chemical Identity and Structural Significance

Quetiapine is structurally characterized by a dibenzothiazepine core linked to a piperazine ring, which is further functionalized with a diethylene glycol chain.

Impurity J (CAS: 1356906-17-6) is officially designated as 2-[2-(2-{2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy}ethoxy)ethoxy]ethanol[1]. The critical structural deviation lies in its polyether tail: while the Quetiapine API features a diethylene glycol chain (two ethylene oxide units), Impurity J possesses an extended tetraethylene glycol chain (four ethylene oxide units)[2]. This structural extension increases the molecular weight from 383.51 g/mol (Quetiapine base) to 471.61 g/mol [2].

Mechanism of Formation: Causality in the Synthetic Pathway

As a process chemist, controlling an impurity requires tracing its molecular lineage. Unlike oxidative degradation products (e.g., Quetiapine N-oxide)[3], Impurity J is strictly a process-related impurity derived from raw material contamination.

The industrial synthesis of Quetiapine involves the alkylation of the key intermediate, 11-piperazinyl-dibenzo[b,f][1,4]thiazepine, with 2-(2-chloroethoxy)ethanol[4].

The Root Cause: The alkylating agent, 2-(2-chloroethoxy)ethanol, is synthesized industrially via the oligomerization of ethylene oxide. This process inherently produces a Poisson distribution of polyethylene glycol (PEG) chain lengths. If fractional distillation is inadequate, the starting material will be contaminated with higher oligomers, specifically tetraethylene glycol monochloride.

Reaction Dynamics and Finkelstein Activation: During API synthesis, the alkylation is typically driven by a weak base (e.g., Na2​CO3​ ) in a solvent like n-propanol or N-methyl-2-pyrrolidone (NMP)[4]. To accelerate the reaction, sodium iodide (NaI) is introduced as a catalyst. The Causality of the Catalyst: Alkyl chlorides are relatively poor electrophiles for SN​2 reactions. The addition of NaI triggers a Finkelstein reaction , converting the alkyl chlorides into highly reactive alkyl iodides in situ[4]. While this optimizes the yield of Quetiapine, it indiscriminately activates the tetraethylene glycol monochloride impurity. The secondary amine of the piperazine ring undergoes a rapid SN​2 nucleophilic attack on the tetraethylene glycol monoiodide, covalently locking in Impurity J.

Mechanism SM1 11-piperazinyl-dibenzo[b,f][1,4]thiazepine (Key Intermediate) Product Quetiapine Impurity J (Tetraethylene Glycol Analog) SM1->Product SN2 Nucleophilic Attack SM2 Tetraethylene Glycol Monochloride (Raw Material Impurity) Catalyst NaI (Finkelstein Rxn) Na2CO3 (Base) SM2->Catalyst Halogen Exchange Intermediate Tetraethylene Glycol Monoiodide (Reactive Electrophile) Catalyst->Intermediate Intermediate->Product Leaving Group (I-)

SN2 Alkylation Pathway and Finkelstein Activation forming Quetiapine Impurity J.

Quantitative Data: Physicochemical and Chromatographic Profiling

To effectively monitor Impurity J, we must understand its chromatographic behavior. The addition of two ethylene oxide units ( −CH2​CH2​O− ) increases the hydrodynamic volume of the molecule. In reversed-phase high-performance liquid chromatography (RP-HPLC), the hydrophobic nature of the additional methylene groups outweighs the polarity of the ether oxygens. Consequently, Impurity J exhibits greater retention on a C18 stationary phase and elutes after Quetiapine[5].

Table 1: Comparative Physicochemical and Chromatographic Data

CompoundPEG Chain LengthMolecular FormulaMolecular WeightRelative Retention Time (RRT)
Quetiapine (API) Diethylene Glycol (n=2) C21​H25​N3​O2​S 383.51 g/mol 1.00
Impurity J Tetraethylene Glycol (n=4) C25​H33​N3​O4​S 471.61 g/mol ~ 1.25 - 1.35

Self-Validating Experimental Protocol: Isolation and Characterization

To ensure regulatory compliance, Impurity J must be isolated from the crude reaction mixture and structurally elucidated[4]. The following protocol is designed as a self-validating system, ensuring that experimental artifacts are not mistaken for API impurities.

Phase 1: System Suitability and Validation Checkpoint

Before analyzing the crude mother liquor, inject a resolution standard containing Quetiapine and a known reference standard of Impurity J[1].

  • Validation Logic: The system is only deemed valid if the resolution ( Rs​ ) between the two peaks is ≥2.0 . This guarantees that the subsequent preparative isolation will not suffer from co-elution, ensuring the absolute purity of the isolated fraction.

Phase 2: Preparative HPLC Isolation
  • Sample Preparation: Extract the mother liquor post-API crystallization. Concentrate the n-propanol/NMP solvent under vacuum to remove volatile organics. Reconstitute the residue in 20% Acetonitrile (aqueous).

  • Chromatography: Deploy a C18 Prep-HPLC column (250 mm x 21.2 mm, 5 µm).

  • Mobile Phase Selection (Causality): Use 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Why Formic Acid? Unlike phosphate buffers which are non-volatile and will precipitate during drying, formic acid is completely volatile. This ensures the isolated impurity is free of inorganic salts, which is critical for preventing signal suppression in downstream NMR and MS analysis.

  • Fraction Collection: Trigger fraction collection based on the mass-to-charge ratio ( m/z 472.2 [M+H]+ ) using an inline mass spectrometer (LC-ESI-MS in positive mode).

Phase 3: Structural Elucidation
  • Lyophilization: Freeze-dry the collected fractions to obtain Impurity J as an off-white solid.

  • NMR Spectroscopy: Dissolve the solid in DMSO-d6​ . Use 1H-NMR to integrate the polyether chain protons. The presence of 16 protons in the region of δ 3.4 - 3.6 ppm confirms the tetraethylene glycol chain, distinguishing it unambiguously from the 8 protons of the diethylene glycol chain found in Quetiapine[5].

Workflow Step1 1. API Reaction Sampling Step2 2. LC-MS Profiling (ESI+) Step1->Step2 Step3 3. Prep-HPLC Isolation Step2->Step3 Step4 4. Lyophilization (Buffer Removal) Step3->Step4 Step5 5. NMR/HRMS Elucidation Step4->Step5

Self-validating analytical workflow for the isolation and elucidation of Impurity J.

Conclusion and Control Strategy

The formation of Quetiapine Impurity J is a direct consequence of raw material quality rather than downstream degradation. By understanding the SN​2 causality and the Finkelstein activation step, manufacturers can implement highly targeted upstream controls. The most effective strategy is to enforce strict Gas Chromatography (GC) limits on tetraethylene glycol monochloride in the 2-(2-chloroethoxy)ethanol starting material, thereby preventing the impurity from ever entering the API synthetic stream and ensuring a robust, high-yield process.

References

  • "Quetiapine EP Impurity Q | NA | SynZeal", SynZeal.[Link]

  • "Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate", ResearchGate.[Link]

  • "Quetiapine EP Impurity J | CAS 1356906-17-6", Veeprho.[Link]

  • "Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance", SphinxSai.[Link]

  • "IDENTIFICATION, ISOLATION, SYNTHESIS AND CHARACTERIZATION OF PRINCIPAL OXIDATION IMPURITIES IN QUETIAPINE", Rasayan Journal of Chemistry.[Link]

Sources

Foundational

An In-depth Technical Guide to the Toxicity and Genotoxicity Assessment of Quetiapine Impurity J

A Senior Application Scientist's Perspective on Methodologies, Data Interpretation, and Regulatory Compliance Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework f...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Methodologies, Data Interpretation, and Regulatory Compliance

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the toxicological and genotoxic profile of Quetiapine Impurity J, a known process-related impurity in the synthesis of the atypical antipsychotic drug, Quetiapine.[1][2][3] As regulatory scrutiny over pharmaceutical impurities intensifies, a robust and scientifically sound assessment of their potential risks is paramount to ensure patient safety and achieve regulatory approval. This document outlines a systematic approach, grounded in established methodologies and regulatory guidelines, for characterizing the potential hazards of Quetiapine Impurity J. We will delve into the causality behind experimental choices, provide detailed protocols for key in vitro and in vivo assays, and offer insights into the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the safety assessment of pharmaceutical impurities.

Introduction: The Imperative of Impurity Profiling

The synthesis of active pharmaceutical ingredients (APIs) is a complex process that can result in the formation of various impurities, including starting materials, by-products, intermediates, and degradation products.[4][5] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, reporting, and qualification of these impurities to ensure the safety and quality of drug substances and products.[4][6][7][8][9]

Impurities that possess genotoxic potential are of particular concern, as they can damage DNA and potentially lead to carcinogenic effects, even at very low levels.[5][10][11] Therefore, a thorough evaluation of the genotoxicity of any new or existing impurity is a critical component of the drug development process.

Quetiapine, an atypical antipsychotic, is widely prescribed for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[2][12] Quetiapine Impurity J, identified as 2-[2-[2-[2-(4-Dibenzo[b,f][4][13]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethanol, is a known process-related impurity.[1][2][14] This guide will provide a detailed roadmap for assessing its toxicological and, most critically, its genotoxic profile.

Characterization of Quetiapine Impurity J

A foundational step in any toxicological assessment is the thorough characterization of the impurity .

PropertyValueSource
IUPAC Name 2-[2-[2-[2-(4-Dibenzo[b,f][4][13]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethanol[1][14]
CAS Number 1356906-17-6[1][2][14]
Molecular Formula C25H33N3O4S[1][2][14]
Molecular Weight 471.6 g/mol [14]
Synonyms Quetiapine Triether Alcohol, Quetiapine Hydroxyethyloxyethyl Ether, Quetiapine Tetraethylene Glycol Analog[1][2]

The primary route of elimination for Quetiapine is through hepatic metabolism, primarily by the cytochrome P450 enzyme CYP3A4.[15][16] While the specific metabolic fate of Impurity J has not been extensively reported, its structural similarity to the parent compound suggests that it may undergo similar metabolic transformations. Understanding the potential metabolites of Impurity J is crucial, as these metabolites could also possess toxic or genotoxic properties.

Regulatory Framework: ICH Guidelines for Impurity Assessment

The ICH has established a clear framework for the control of impurities in new drug substances (Q3A) and new drug products (Q3B).[4][6][9] These guidelines define thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

ThresholdLevelRationale
Reporting Threshold ≥ 0.05%The level at which an impurity must be reported in a regulatory submission.[4][6]
Identification Threshold ≥ 0.10% or 1.0 mg/day (whichever is lower)The level at which the structure of an impurity must be determined.
Qualification Threshold ≥ 0.15% or 1.0 mg/day (whichever is lower)The level at which biological safety data is required for an impurity.[4][6]

For genotoxic impurities, the ICH M7 guideline provides a specific framework for assessment and control.[11][17] This guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which is a default limit of 1.5 µ g/day for lifetime exposure to a genotoxic impurity.[5][10]

Genotoxicity Assessment Strategy

A tiered approach is recommended for the assessment of genotoxic potential. This strategy begins with in silico and in vitro assessments and progresses to in vivo studies if necessary.

Caption: A tiered workflow for the genotoxicity assessment of pharmaceutical impurities.

In Silico Assessment (QSAR)

The initial step involves the use of (Quantitative) Structure-Activity Relationship ((Q)SAR) models to predict the mutagenic potential of Quetiapine Impurity J based on its chemical structure.[18][19] These computational tools compare the structure of the impurity to databases of known mutagens and carcinogens to identify structural alerts.

In Vitro Genotoxicity Testing

A standard battery of in vitro genotoxicity tests is essential to experimentally evaluate the mutagenic and clastogenic potential of the impurity.

The Ames test is a widely used method to assess the potential of a substance to induce gene mutations in bacteria.[17][20][21][22][23]

Protocol: Ames Test for Quetiapine Impurity J

  • Bacterial Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.[23]

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent impurity and its potential metabolites.

  • Dose Range: Test a wide range of concentrations of Quetiapine Impurity J, typically in a dose-response manner.

  • Procedure:

    • Mix the test substance, bacterial culture, and S9 mix (if applicable) in molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

This assay detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss or gain) events in mammalian cells.[24][25][26][27][28][29]

Protocol: In Vitro Micronucleus Assay

  • Cell Lines: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes, CHO, or TK6 cells.[20][29]

  • Metabolic Activation: As with the Ames test, perform the assay with and without S9 metabolic activation.[24]

  • Exposure: Treat the cells with various concentrations of Quetiapine Impurity J for a defined period (e.g., 3-6 hours with S9, and a longer exposure without S9).[24]

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[25][26][28]

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Scoring: Analyze a minimum of 2000 binucleated cells per concentration for the presence of micronuclei.[25][29] A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vivo Genotoxicity Testing

If the in vitro tests yield positive or equivocal results, in vivo studies are necessary to determine if the genotoxic effects are expressed in a whole animal system.[30][31]

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells from various tissues.[30][31][32][33][34]

Protocol: In Vivo Comet Assay

  • Animal Model: Typically conducted in rodents (e.g., rats or mice).

  • Dosing: Administer Quetiapine Impurity J to the animals, usually via the intended clinical route of administration, at multiple dose levels.

  • Tissue Collection: After a defined exposure period, collect relevant tissues (e.g., liver, as it is a primary site of metabolism, and other potential target organs).

  • Cell Isolation and Lysis: Isolate individual cells from the tissues and embed them in agarose on a microscope slide. Lyse the cells to remove membranes and proteins, leaving the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."

  • Analysis: Stain the DNA and visualize it using fluorescence microscopy. The length and intensity of the comet tail are proportional to the amount of DNA damage.

This assay assesses chromosomal damage in the bone marrow of rodents.[30]

Protocol: In Vivo Micronucleus Assay

  • Animal Model and Dosing: Similar to the in vivo comet assay, use a rodent model and administer the impurity at various dose levels.

  • Sample Collection: Collect bone marrow or peripheral blood samples at appropriate time points after treatment.

  • Slide Preparation and Staining: Prepare smears of the bone marrow or blood and stain them to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

  • Scoring: Analyze a sufficient number of PCEs for the presence of micronuclei. A significant increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a positive result.

Toxicity Profile Assessment

In addition to genotoxicity, a general toxicity profile of Quetiapine Impurity J should be established. This typically involves:

  • Cytotoxicity Assays: In vitro studies to determine the concentration of the impurity that causes cell death.

  • Acute Toxicity Studies: In vivo studies to determine the short-term toxic effects of a single high dose of the impurity.

  • Repeated-Dose Toxicity Studies: In vivo studies to evaluate the toxic effects of the impurity after repeated administration over a longer period.

Risk Characterization and Control Strategy

The culmination of the toxicological and genotoxic assessment is a comprehensive risk characterization.

  • If all genotoxicity assays are negative: Quetiapine Impurity J can be treated as a non-genotoxic impurity and controlled according to the ICH Q3A/Q3B guidelines.[19]

  • If any in vitro genotoxicity assay is positive, but in vivo assays are negative: A weight-of-evidence approach is needed to determine if the in vitro findings are relevant to humans.

  • If any in vivo genotoxicity assay is positive: Quetiapine Impurity J is considered a genotoxic impurity. A control strategy must be implemented to limit its presence in the final drug product to a level that is considered safe, often at or below the TTC of 1.5 µ g/day .[5][10]

Caption: Decision-making flowchart for the risk characterization of a pharmaceutical impurity.

Conclusion

The toxicological and genotoxic assessment of pharmaceutical impurities like Quetiapine Impurity J is a scientifically rigorous and highly regulated process. A systematic, evidence-based approach, as outlined in this guide, is essential for ensuring patient safety and achieving regulatory compliance. By combining in silico, in vitro, and, when necessary, in vivo methodologies, drug developers can confidently characterize the potential risks associated with impurities and establish appropriate control strategies. This proactive approach to impurity profiling is a cornerstone of modern pharmaceutical development and a testament to the industry's commitment to quality and safety.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25).
  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
  • Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. (n.d.). PMC.
  • Quetiapine EP Impurity J | C25H34ClN3O4S | CID 138110799. (n.d.). PubChem - NIH.
  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories.
  • Comet assay: a versatile but complex tool in genotoxicity testing. (n.d.). PMC.
  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. (n.d.). PMC.
  • Risk Assessment of Genotoxic Impurities in Marketed Compounds Administered over a Short-Term Duration. (2010, June 7).
  • Genotoxic Impurities and Mutagenic Impurities Analysis. (n.d.). Intertek.
  • Quality Guidelines. (n.d.). ICH.
  • The Comet Assay: A Straight Way to Estimate Geno-Toxicity, 21st Century Pathology. (2023, April 27).
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 25).
  • In Vitro and in Vivo Studies. (2024, August 14). CMIC Group.
  • Quetiapine EP Impurity J. (n.d.). Pharmace Research Laboratory.
  • Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. (2025, May 13).
  • In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials. (2022, May 30). HESI - Health and Environmental Sciences Institute.
  • Comet assay: a versatile but complex tool in genotoxicity testing. (2021, January 5). PubMed.
  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy.
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 26).
  • Genetic Toxicology Services: GLP Genotoxicity. (n.d.). Pharmaron.
  • Impurities Assessment. (n.d.). Inotiv.
  • Quetiapine EP Impurity J | CAS 1356906-17-6. (n.d.). Veeprho.
  • Quetiapine EP Impurity J | CAS No- 1356906-17-6. (n.d.). Chemicea.
  • Quetiapine EP Impurity J HCl. (n.d.). Product Page.
  • Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. (2013, January 14).
  • Ames Test. (n.d.). Charles River Laboratories.
  • The Ames Test. (n.d.).
  • quetiapine. (n.d.). ClinPGx.
  • Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. (n.d.). FDA.
  • Genotoxicity testing of drugs | High-throughput assay | Miltenyi Biotec | USA. (n.d.).
  • Metabolism of the active metabolite of quetiapine, N-desalkylquetiapine in vitro. (2012, September 15). PubMed.
  • The in vitro micronucleus assay using imaging flow cytometry and deep learning. (2021, May 18). PMC.
  • Q3B(R2) Guideline.pdf. (2006, June 6). ICH.
  • Test Guideline No. 487 In Vitro Mammalian Cell Micronucleus Test. (2023, July 4).
  • Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. (2008, January 1).
  • Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies to Demonstrate Control | Organic Process Research & Development. (2013, January 14). ACS Publications.
  • Quetiapine Impurities. (n.d.). SynZeal.
  • Trace Level Determination of Potential Genotoxic Impurities in Quetiapine fumarate by Liquid Chromatography-Mass Spectrometry | Request PDF. (2025, October 10). ResearchGate.
  • Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. (n.d.).
  • Development of an Analytical Method for Identification of the Genotoxic Impurity of Quetiapine Fumarate by High-Performance Thin-Layer Chromatography | Request PDF. (n.d.). ResearchGate.
  • Ames test. (n.d.). Wikipedia.
  • Quetiapine - An Unexpected Toxic Adulterant in the Illicit Drug Supply. (2023, August 21).
  • Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. (n.d.). PMC.
  • Acute Quetiapine Intoxication: Relationship Between Ingested Dose, Serum Concentration and Clinical Presentation—Structured Literature Review and Analysis. (2024, October 18). PMC.
  • The genotoxic potentials of some atypical antipsychotic drugs on human lymphocytes. (2012, May 15). PubMed.
  • Quetiapine EP Impurities & USP Related Compounds. (n.d.). SynThink.
  • Quetiapine Impurities and Related Compound. (n.d.). Veeprho.

Sources

Exploratory

Quetiapine Impurity J: A Comprehensive Guide to Molecular Weight, Physicochemical Characterization, and Analytical Qualification

Executive Summary In the development and quality control of atypical antipsychotics, rigorous impurity profiling is a critical regulatory requirement. Quetiapine fumarate, a widely prescribed dibenzothiazepine derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development and quality control of atypical antipsychotics, rigorous impurity profiling is a critical regulatory requirement. Quetiapine fumarate, a widely prescribed dibenzothiazepine derivative, is susceptible to various process-related impurities during its synthesis. Among these, Quetiapine Impurity J (recognized by the European Pharmacopoeia) represents a significant analytical challenge due to its structural similarity to the active pharmaceutical ingredient (API)[1].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic formation, and self-validating analytical protocols required for the isolation and characterization of Quetiapine Impurity J. Designed for analytical scientists and drug development professionals, this guide bridges theoretical causality with practical, laboratory-proven methodologies.

Structural and Physicochemical Identity

Quetiapine Impurity J is formally identified as a tetraethylene glycol analog of Quetiapine[2]. While the parent API possesses a diethylene glycol-like tail, Impurity J contains an extended polyether chain with two additional ethoxy (-CH2-CH2-O-) repeating units. This structural variance significantly alters its molecular weight, polarity, and chromatographic retention behavior.

Table 1: Physicochemical Properties of Quetiapine Impurity J
PropertyData / Value
Chemical Name 2-[2-[2-[2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethanol[2][3]
Common Synonym Quetiapine Tetraethylene Glycol Analog; Quetiapine EP Impurity J[1][2]
CAS Registry Number 1356906-17-6 (Free Base)[1][4] / 2250242-46-5 (HCl Salt)
Molecular Formula C25H33N3O4S[4]
Molecular Weight 471.61 g/mol (Free Base)[2][4]
Pharmacopeial Status EP Impurity[1][5]
Solubility Profile Soluble in Methanol, Acetonitrile, DMSO; slightly soluble in water

Mechanistic Causality of Formation

To effectively control an impurity, one must understand its origin. Impurity J is a classic process-related impurity stemming from reagent contamination.

The final step of Quetiapine synthesis typically involves the N-alkylation of 11-piperazinyldibenzo[b,f][1,4]thiazepine using the alkylating agent 2-(2-chloroethoxy)ethanol. Commercially sourced 2-(2-chloroethoxy)ethanol is synthesized via the ethoxylation of ethylene glycol, a process that inherently yields higher oligomers (such as triethylene and tetraethylene glycol derivatives) if distillation controls are inadequate.

If tetraethylene glycol monochloride is present as a contaminant in the alkylating reagent, it undergoes the identical nucleophilic substitution pathway as the primary reagent. The piperazine nitrogen attacks the terminal carbon of the chlorinated tetraethylene glycol chain, directly yielding Quetiapine Impurity J.

G A 11-Piperazinyldibenzo[b,f][1,4]thiazepine (API Precursor) D N-Alkylation (Target) A->D E N-Alkylation (Side Reaction) A->E B 2-(2-Chloroethoxy)ethanol (Standard Reagent) B->D C Tetraethylene Glycol Monochloride (Reagent Impurity) C->E F Quetiapine API D->F G Quetiapine Impurity J (Tetraethylene Glycol Analog) E->G

Mechanistic pathway illustrating the formation of Quetiapine Impurity J via reagent contamination.

Analytical Characterization Strategy

Because Impurity J is an extended homolog of the API, it shares the identical UV chromophore (the dibenzothiazepine ring). Therefore, UV detection alone cannot differentiate it structurally from Quetiapine. An orthogonal analytical strategy combining High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) is required.

G S1 Sample Prep & Extraction S2 RP-HPLC Separation S1->S2 S3 LC-HRMS (Exact Mass) S2->S3 Mass ID S4 Prep-LC Isolation S2->S4 Scale-up S6 Impurity Qualification (ICH Q3A) S3->S6 S5 1H/13C NMR & IR (Structure) S4->S5 S5->S6

End-to-end analytical workflow for the isolation and characterization of Quetiapine Impurity J.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes internal suitability criteria to guarantee that the data generated is artifact-free.

Protocol 4.1: High-Resolution Chromatographic Separation (UPLC-UV)

Due to the increased polarity of the tetraethylene glycol chain, Impurity J typically elutes before the main Quetiapine peak in standard Reversed-Phase (RP) chromatography.

  • Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.5).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient: 0-2 min (10% B), 2-10 min (10% to 60% B), 10-12 min (60% to 90% B).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm.

  • Self-Validation Criterion (System Suitability): The resolution ( Rs​ ) between Quetiapine and Impurity J must be ≥2.5 . The tailing factor for the API peak must be ≤1.5 to prevent the masking of closely eluting polar impurities.

Protocol 4.2: High-Resolution Mass Spectrometry (LC-HRMS)

HRMS is critical for proving the addition of two ethoxy units (C4H8O2).

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • Capillary Voltage: 3.0 kV.

  • Mass Range: m/z 100 to 1000.

  • Self-Validation Criterion: The mass accuracy of the internal calibration standard (e.g., Leucine Enkephalin) must remain within ±2 ppm. The observed isotopic pattern for the [M+H]+ ion must match the theoretical distribution for C25H33N3O4S with a matching score >95% .

Protocol 4.3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive proof of the polyether chain length.

  • Instrument: 500 MHz NMR Spectrometer.

  • Solvent: DMSO- d6​ with TMS as an internal standard.

  • Experiments: 1D 1 H, 1D 13 C, and 2D HSQC (Heteronuclear Single Quantum Coherence).

  • Self-Validation Criterion: The integral of the aromatic protons (7.00 - 7.50 ppm, 7H) must be set to exactly 7.0. The relative integration of the aliphatic ether multiplets must strictly equal the theoretical proton count (16H for Impurity J vs. 8H for Quetiapine).

Quantitative Data & Spectral Interpretation

The table below summarizes the expected analytical data differentiating the API from Impurity J, confirming the structural causality discussed in Section 2.

Table 2: Summary of Analytical Characterization Data
Analytical TechniqueQuetiapine API (Reference)Quetiapine Impurity J (Target)Diagnostic Difference
UPLC Retention Time ~ 6.8 minutes~ 5.4 minutesImpurity J elutes earlier due to higher hydrophilicity of the longer PEG chain.
HRMS Exact Mass [M+H]+ m/z 384.1740m/z 472.2265 Δm/z=88.0525 Da, corresponding exactly to two ethoxy units (C4H8O2).
1 H NMR (Ether Region) Multiplets at 3.50-3.65 ppm integrate to 8 protons .Multiplets at 3.45-3.65 ppm integrate to 16 protons .Direct confirmation of the tetraethylene glycol chain extension.
13 C NMR (Aliphatic) 4 distinct carbon signals between 55-75 ppm.8 distinct carbon signals between 55-75 ppm.Confirms the presence of 4 extra methylene carbons in the ether linkage.

Conclusion and Regulatory Implications

The identification and control of Quetiapine Impurity J (Molecular Weight: 471.61 g/mol ) is a testament to the necessity of rigorous supply chain and reagent qualification. Because it originates from tetraethylene glycol monochloride contamination in the alkylating agent, controlling the purity of the starting materials is the most effective mitigation strategy.

Under ICH Q3A(R2) guidelines, any impurity in a new drug substance exceeding the qualification threshold (typically 0.15% or 1.0 mg per day intake) must be structurally elucidated and toxicologically qualified. By utilizing the orthogonal UPLC-UV, LC-HRMS, and multidimensional NMR workflows detailed in this guide, analytical scientists can confidently isolate, characterize, and report Impurity J, ensuring the safety and efficacy of the final pharmaceutical product.

References

  • Pharmaffiliates. Quetiapine - Impurity J. Retrieved March 26, 2026.[Link]

  • Pharmaffiliates. Quetiapine - Impurity J (CAS 1356906-17-6). Retrieved March 26, 2026.[Link]

  • Pharmaffiliates. Quetiapine - Impurity J (Hydrochloride Salt). Retrieved March 26, 2026.[Link]

  • IndiaMART / Promas Research. Pharmaceutical Impurities & Standards. Retrieved March 26, 2026.[Link]

  • Dove Research & Analytics. Products by Parent Name: Quetiapine. Retrieved March 26, 2026.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: RP-HPLC Method Development for the Quantification of Quetiapine EP Impurity J

Mechanistic Background & Analytical Rationale Quetiapine fumarate is a widely prescribed atypical antipsychotic utilized in the management of schizophrenia and bipolar disorder. To ensure therapeutic efficacy and patient...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Background & Analytical Rationale

Quetiapine fumarate is a widely prescribed atypical antipsychotic utilized in the management of schizophrenia and bipolar disorder. To ensure therapeutic efficacy and patient safety, regulatory bodies such as the European Pharmacopoeia (EP) and the International Council for Harmonisation (ICH) mandate rigorous impurity profiling.

Among the critical process-related impurities is Quetiapine EP Impurity J (CAS No: 1356906-17-6), chemically defined as 2-[2-[2-[2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethanol[1].

The Causality of Impurity J Formation

Understanding the origin of an impurity is the first step in developing a targeted analytical method. Quetiapine’s side chain is synthesized via alkylation using 2-(2-chloroethoxy)ethanol. If this commercial reagent contains trace amounts of higher-order polyethylene glycol (PEG) oligomers (such as triethylene glycol derivatives), the reaction yields a "triether alcohol" analog instead of the standard diether API[2]. Because Impurity J differs from Quetiapine by only a single ethoxy group (-O-CH₂-CH₂-), it exhibits near-identical UV absorbance and highly similar hydrophobicity, making baseline chromatographic resolution a significant challenge.

Chromatographic Strategy & Causality

To achieve a robust separation, this Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method exploits subtle differences in the hydrodynamic volume and polarity of the molecules:

  • Column Chemistry: An end-capped, high-density C18 column is selected to maximize hydrophobic interactions with the extended PEG chain of Impurity J. Alternatively, a Phenyl-hexyl phase can be utilized to induce orthogonal π−π interactions with the dibenzothiazepine core[3].

  • Mobile Phase pH: Quetiapine contains a basic piperazine moiety with a pKa of approximately 6.8. By buffering the aqueous mobile phase to pH 7.2 using triethylamine, the basic nitrogen is predominantly maintained in its un-ionized (free base) state. This suppresses secondary cation-exchange interactions with residual silanols on the silica support, thereby eliminating peak tailing and sharpening the critical pair resolution[4].

  • Wavelength Selection: The dibenzothiazepine ring system exhibits a strong π→π∗ transition. Photodiode Array (PDA) detection at 252 nm provides the maximum signal-to-noise ratio for both the API and Impurity J[4].

Experimental Protocols

This protocol is designed as a self-validating system . By incorporating a specific "Resolution Solution" and blank matrix injections, the method inherently proves its validity during every run, ensuring that no co-eluting peaks or baseline drifts compromise the quantification of Impurity J.

Reagents and Materials
  • Quetiapine Fumarate API (Reference Standard)

  • Quetiapine EP Impurity J Reference Standard (Compliance Grade)[2]

  • HPLC-Grade Acetonitrile (ACN) and Methanol (MeOH)

  • Triethylamine (TEA) and Orthophosphoric acid (AR Grade)

  • Ultrapure Water (18.2 MΩ·cm)

Step-by-Step Solution Preparation
  • Diluent Preparation: Mix Ultrapure Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

  • Buffer Preparation (Mobile Phase A): Add 1.0 mL of Triethylamine to 1000 mL of Ultrapure Water (0.1% v/v). Adjust the pH precisely to 7.2 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm PVDF membrane.

  • Mobile Phase B: Prepare a mixture of Acetonitrile and Methanol in an 80:20 (v/v) ratio.

  • Blank Solution: Use the Diluent directly to verify baseline stability.

  • Standard Solution (Impurity J): Accurately weigh 1.5 mg of Quetiapine EP Impurity J and dissolve in 100 mL of Diluent. Dilute 1.0 mL of this stock to 10 mL to achieve a working concentration of 1.5 µg/mL (representing the 0.15% ICH specification limit).

  • Sample Solution: Accurately weigh 100 mg of Quetiapine Fumarate API and dissolve in 100 mL of Diluent (Final concentration: 1.0 mg/mL).

  • System Suitability/Resolution Solution: Spike 1.0 mL of the Impurity J Standard Solution into 10 mL of the Sample Solution. This forces the system to demonstrate baseline resolution between the API and the impurity.

Data Presentation & Method Parameters

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)High theoretical plates for closely eluting analogs.
Flow Rate 1.0 mL/minBalances optimal linear velocity with backpressure.
Column Temp. 35°CReduces mobile phase viscosity and improves mass transfer.
Detection UV/PDA at 252 nmCaptures the maximum absorbance of the dibenzothiazepine ring.
Injection Vol. 10 µLPrevents column overloading while maintaining LOD/LOQ.
Table 2: Gradient Elution Program

A carefully engineered gradient is required to elute the highly polar degradants early, resolve the critical pair (API and Impurity J) in the middle, and wash out highly retained dimers at the end.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.07525Isocratic hold to focus analytes.
5.07525Elution of polar process impurities.
20.04060Linear ramp to resolve Quetiapine and Impurity J.
25.02080High organic wash to elute dimers/late eluters.
26.07525Return to initial conditions.
32.07525Column re-equilibration.
Table 3: System Suitability & Acceptance Criteria

The method is only deemed valid if the following self-validating criteria are met during the injection of the System Suitability Solution.

ParameterTarget AnalyteAcceptance Criteria
Resolution ( Rs​ ) Quetiapine & Impurity J ≥2.0 (Baseline separation)
Tailing Factor ( Tf​ ) Quetiapine API ≤1.5
Theoretical Plates ( N ) Impurity J ≥5000
% RSD (Area) Impurity J (6 Replicates) ≤2.0%

Analytical Workflow Visualization

HPLC_Workflow N1 Quetiapine API Matrix & EP Impurity J Standard N2 Sample Preparation Diluent: H2O/ACN (50:50) N1->N2 N3 RP-HPLC Injection (10 µL Volume) N2->N3 N4 Chromatographic Separation C18 Column, pH 7.2 Buffer N3->N4 N5 PDA Detection λ = 252 nm N4->N5 N6 Data Analysis & System Suitability (Rs > 2.0, Tailing < 1.5) N5->N6

Figure 1: Step-by-step RP-HPLC method development and validation workflow for Quetiapine Impurity J.

Sources

Application

LC-MS/MS quantification of Quetiapine Impurity J in bulk drugs

Application Note: Trace-Level LC-MS/MS Quantification of Quetiapine Impurity J in Bulk Active Pharmaceutical Ingredients Executive Summary & Analytical Challenge Quetiapine fumarate is a widely prescribed atypical antips...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Trace-Level LC-MS/MS Quantification of Quetiapine Impurity J in Bulk Active Pharmaceutical Ingredients

Executive Summary & Analytical Challenge

Quetiapine fumarate is a widely prescribed atypical antipsychotic. During its multi-step synthesis, the alkylation of the piperazinyl thiazepine intermediate can lead to the formation of process-related impurities, particularly when higher glycol derivatives are present in the reagents[1]. One such critical byproduct is Quetiapine Impurity J (Quetiapine Tetraethylene Glycol Analog; CAS: 1356906-17-6)[2].

According to ICH Q3A guidelines, impurities in bulk active pharmaceutical ingredients (APIs) must be strictly monitored and controlled. Because Impurity J structurally mimics the API and is present at trace levels (ppm) within a highly concentrated Quetiapine matrix, traditional HPLC-UV methods lack the required sensitivity and orthogonal selectivity[1]. This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol to accurately quantify Impurity J in bulk Quetiapine drugs[3].

Mechanistic Insights & Causality (E-E-A-T)

As an analytical scientist, developing a robust method requires understanding the physical chemistry of the analytes to dictate the instrument parameters.

  • Chromatographic Causality : Both Quetiapine and Impurity J possess a basic piperazine ring. To prevent peak tailing caused by secondary interactions with residual silanols on the stationary phase, a superficially porous C18 column is used. The aqueous mobile phase is buffered with 5 mM ammonium formate and 0.1% formic acid. This acidic, volatile buffer ensures the piperazine nitrogens remain fully protonated ( NH+ ), yielding sharp chromatographic peaks and maximizing the abundance of the [M+H]+ precursor ions in the Electrospray Ionization (ESI) source.

  • Mass Spectrometry & Fragmentation Causality : Impurity J has a molecular weight of 471.61 g/mol , generating a strong [M+H]+ precursor ion at m/z 472.2. When subjected to Collision-Induced Dissociation (CID) in the second quadrupole (Q2), the kinetic energy selectively fractures the weakest bonds—typically the aliphatic C−N bonds connecting the piperazine ring to the PEG chain. Because the dibenzo[b,f][1,4]thiazepine core is highly conjugated and stable, it retains the localized positive charge, yielding a dominant, highly reproducible product ion at m/z 253.1[4][5]. Monitoring the 472.2 253.1 transition provides absolute structural specificity, filtering out the massive Quetiapine background signal (m/z 384.2 253.1)[6].

Fragmentation A Impurity J Precursor [M+H]+ m/z 472.2 B CID Fragmentation (Argon Gas, 25 eV) A->B C Dibenzothiazepine Ion m/z 253.1 (Quantifier) B->C Primary D Piperazine Derivative Ion m/z 279.1 (Qualifier) B->D Secondary

Fig 1. Proposed CID fragmentation pathway of Quetiapine Impurity J in positive ESI mode.

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . It incorporates built-in control mechanisms to continuously prove that the instrument is performing correctly and that the API matrix is not suppressing the impurity signal.

Sample Preparation & Built-in Controls
  • Diluent Preparation : Mix LC-MS grade Water and Acetonitrile (50:50, v/v).

  • Matrix Blank (Specificity Control) : Prepare a vial containing only the diluent. Purpose: Proves there is no column carryover or background contamination.

  • API Sample : Accurately weigh 10.0 mg of bulk Quetiapine Fumarate API and dissolve in 1.0 mL of diluent (10 mg/mL). Vortex for 2 minutes and sonicate for 5 minutes.

  • Matrix Spike (Recovery & Ion Suppression Control) : Spike exactly 10 ppm of Impurity J reference standard into a secondary 10 mg/mL API sample. Purpose: By comparing the peak area of the spike to a neat standard, you calculate the Matrix Effect (ME). A recovery of 90-110% proves the Quetiapine matrix is not quenching the ESI droplet emission.

Workflow A 1. API Sampling (Quetiapine Fumarate) B 2. Sample Prep (Dilution & Matrix Spike) A->B C 3. UHPLC Separation (C18, Gradient Elution) B->C D 4. ESI+ Ionization (Desolvation & Protonation) C->D E 5. MS/MS Detection (MRM Mode) D->E F 6. Data Processing (Quantification & QA) E->F

Fig 2. End-to-end LC-MS/MS workflow for the quantification of Impurity J in Quetiapine API.

UHPLC Separation Conditions

Separation is achieved using a sub-2-micron column to ensure ultra-high resolution between the massive API peak and the trace impurity.

Table 1: UHPLC Gradient Conditions

Parameter Specification
Column C18, 1.7 µm, 2.1 mm × 100 mm
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 2.0 µL |

Gradient Program: 0-1 min (10% B), 1-5 min (linear ramp to 90% B), 5-7 min (hold 90% B), 7-7.1 min (return to 10% B), 7.1-10 min (re-equilibration).

Mass Spectrometry (MS/MS) Parameters

The triple quadrupole mass spectrometer is operated in ESI positive mode using Multiple Reaction Monitoring (MRM).

Table 2: Optimized MRM Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV)
Impurity J (Quantifier) 472.2 253.1 50 35 25
Impurity J (Qualifier) 472.2 279.1 50 35 20

| Quetiapine (API) | 384.2 | 253.1 | 50 | 30 | 25 |

Note: The desolvation gas (Nitrogen) should be set to 800 L/hr at 400 °C to ensure complete droplet evaporation even with the highly concentrated 10 mg/mL API matrix entering the source.

Data Presentation & Method Validation Summary

Prior to routine batch analysis, the self-validating system must pass System Suitability Testing (SST). Six replicate injections of the 1.0 ppm Impurity J standard must yield a Relative Standard Deviation (RSD) of ≤2.0% for peak area and ≤0.5% for retention time.

Table 3: Method Validation Parameters

Validation Parameter Result / Acceptance Criteria

| Linearity Range | 0.05 ppm to 20.0 ppm ( R2≥0.999 ) | | Limit of Detection (LOD) | 0.015 ppm (S/N > 3) | | Limit of Quantification (LOQ) | 0.05 ppm (S/N > 10) | | Matrix Spike Recovery | 98.4% ± 2.1% (Acceptance: 90% - 110%) | | Carryover (Blank Injection) | Not Detected (Must be < 5% of LOQ response) |

Conclusion

By leveraging the specific CID fragmentation mechanics of the dibenzothiazepine core[4], this LC-MS/MS protocol provides a highly robust, self-validating framework for quantifying Quetiapine Impurity J. The use of matrix spikes and targeted MRM transitions ensures that drug development professionals can confidently report impurity profiles in bulk APIs, fulfilling stringent regulatory safety criteria[3].

References

  • Source: ptfarm.pl (Acta Poloniae Pharmaceutica)
  • Source: PubMed (Biomedical Chromatography, 2023)
  • Routine Accurate Mass Measurement for the Identification of Impurities in Quetiapine Fumarate API Using the SmartMS-Enabled ACQUITY RDa Detector Source: Labrulez / Waters Corporation URL
  • Quetiapine - Impurity J (CAS No : 1356906-17-6)
  • Source: PubMed (Rapid Commun Mass Spectrom, 2009)
  • Source: ACS Publications (Chemical Research in Toxicology, 2012)

Sources

Method

Advanced Sample Preparation Protocol for the Quantitation of Quetiapine EP Impurity J

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Analytical Chemists, Formulation Scientists, and Quality Control (QC) Professionals Methodology Focus: UHPLC-UV / LC-MS Impurity Profil...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Analytical Chemists, Formulation Scientists, and Quality Control (QC) Professionals Methodology Focus: UHPLC-UV / LC-MS Impurity Profiling

Executive Summary & Scientific Context

Impurity profiling of atypical antipsychotics is a critical regulatory requirement to ensure therapeutic efficacy and meet ICH Q2(R1) and Q3A(R2) guidelines for toxicological qualification[1]. During the synthesis, formulation, or storage of Quetiapine Fumarate, various process-related impurities and degradation products can emerge.

Quetiapine EP Impurity J (CAS No: 1356906-17-6) is a highly specific process-related impurity. Chemically defined as 2-[2-(2-{2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy}ethoxy)ethoxy]ethanol, it is commonly referred to as Quetiapine Triether Alcohol or Quetiapine Tetraethylene Glycol Analog[2]. Because Impurity J contains an extended hydrophilic polyether chain attached to a highly lipophilic dibenzothiazepine core, it exhibits unique partitioning behavior. Standardizing a sample preparation protocol that quantitatively extracts this impurity without inducing in-situ degradation of the parent API is paramount for accurate chromatographic analysis.

Mechanistic Rationale for Sample Preparation

A robust protocol must be a self-validating system —meaning the physical chemistry of the extraction inherently prevents false positives (e.g., artifact generation) and false negatives (e.g., analyte loss).

  • Diluent Selection (86:14 Buffer:Organic): Quetiapine and Impurity J must be fully solubilized while precipitating insoluble tablet excipients (like microcrystalline cellulose and magnesium stearate). Using a diluent that perfectly matches the initial mobile phase conditions of the USP method (typically 86:14 Solution A: Solution B) prevents solvent-mismatch at the column head, which otherwise causes peak fronting and poor resolution of critical pairs.

  • Thermal Control During Sonication (<25°C): Acoustic cavitation during ultrasonic extraction generates localized heat. Because the dibenzothiazepine ring of quetiapine contains a sensitive thioether linkage, excessive heat can induce artificial oxidation, falsely elevating the levels of Quetiapine Sulfoxide (Impurity B).

  • Membrane Filtration (0.45 µm PVDF/PTFE): Nylon filters are prone to non-specific binding of lipophilic compounds and can introduce extractable interferences. PVDF or PTFE membranes are chemically inert, ensuring >98% recovery of the trace-level Impurity J[3].

Table 1: Physicochemical Properties of Quetiapine and Impurity J
ParameterQuetiapine BaseQuetiapine EP Impurity J
CAS Number 111974-72-2 (Fumarate salt)1356906-17-6[2]
Molecular Formula C21H25N3O2SC25H33N3O4S[2]
Molecular Weight 383.51 g/mol 471.61 g/mol [2]
Structural Feature Diether alcohol tailTriether alcohol (Tetraethylene Glycol)[2]
Hydrophobicity High (LogP ~ 2.7)Moderate-High (Extended PEG-like tail)

Experimental Workflow Visualization

The following diagram illustrates the causality and sequential logic of the sample preparation workflow from raw dosage form to instrumental analysis.

SamplePrepWorkflow Start Quetiapine Fumarate Finished Dosage Form Crush Mechanical Milling (Fine Powder) Start->Crush Solvent Add Diluent (86:14 Buffer:Organic) Crush->Solvent Sonicate Ultrasonic Extraction (15 mins, <25°C) Solvent->Sonicate Solubilizes API & Impurity J Centrifuge Centrifugation (10,000 rpm, 10 mins) Sonicate->Centrifuge Precipitates Excipients Filter Membrane Filtration (0.45 µm PVDF/PTFE) Centrifuge->Filter Analyze UHPLC-UV / LC-MS Analysis Filter->Analyze Ready for Injection

Fig 1: Step-by-step sample preparation workflow for Quetiapine and Impurity J extraction.

Step-by-Step Sample Preparation Protocol

Reagents and Materials
  • Quetiapine Fumarate API or Tablets.

  • Quetiapine EP Impurity J Reference Standard (Purity >95%)[2].

  • HPLC-Grade Acetonitrile and Methanol.

  • Ultrapure Water (18.2 MΩ·cm).

  • 0.45 µm PVDF or PTFE syringe filters[3].

Diluent Preparation
  • Solution A (Aqueous): Prepare the pharmacopeial buffer (e.g., diammonium hydrogen phosphate or trifluoroacetic acid in water, adjusted to the required pH).

  • Solution B (Organic): HPLC-grade Acetonitrile or Methanol.

  • Diluent Mixture: Combine Solution A and Solution B in an 86:14 (v/v) ratio. Degas via sonication for 5 minutes.

Self-Validating Standard Preparation

To ensure the system is fit-for-purpose before analyzing unknowns.

  • Stock Impurity Solution: Accurately weigh 5.0 mg of Quetiapine EP Impurity J standard. Transfer to a 50 mL volumetric flask, dissolve in 10 mL of methanol to ensure complete dissolution of the hydrophobic core, and make up to volume with the Diluent (Concentration: 100 µg/mL).

  • System Suitability Solution (SST): Prepare a solution containing 1.0 mg/mL of Quetiapine Fumarate and spike it with the Stock Impurity Solution to yield a 0.1% (w/w) concentration of Impurity J (1.0 µg/mL).

Unknown Sample Preparation (Finished Dosage Form)
  • Comminution: Accurately weigh and finely crush no fewer than 20 Quetiapine Fumarate tablets using a pre-chilled mortar and pestle to prevent heat-induced degradation.

  • Extraction: Transfer an amount of powder equivalent to 25.0 mg of Quetiapine base into a 25 mL amber volumetric flask (amber glass prevents photo-degradation).

  • Solvation: Add 15 mL of the Diluent.

  • Sonication: Sonicate the flask in a cold-water bath (<25°C) for exactly 15 minutes. Crucial Step: Do not exceed 25°C to prevent artifactual sulfoxide formation.

  • Dilution: Allow the solution to return to room temperature, then make up to the 25 mL mark with the Diluent (Target API concentration: 1.0 mg/mL)[3].

  • Clarification: Centrifuge a 5 mL aliquot at 10,000 rpm for 10 minutes to pellet the heavy excipients.

  • Filtration: Pass the supernatant through a 0.45 µm PVDF syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to saturate any potential active binding sites on the membrane[3].

Method Validation & System Suitability Criteria

Before quantifying Impurity J, the analytical batch must pass the following self-validating criteria based on USP guidelines. If the system fails these parameters, the sample preparation or mobile phase must be re-evaluated.

Table 2: System Suitability and Validation Criteria
Validation ParameterAcceptance CriteriaScientific Rationale
Injection Precision (RSD) ≤ 5.0% (n=6)Ensures autosampler reproducibility and verifies that Impurity J is fully soluble in the diluent without micro-precipitation.
Resolution (Critical Pairs) ≥ 1.5Guarantees baseline separation of Impurity J from the API and other structurally similar polyether analogs.
Peak Tailing Factor ≤ 1.5Confirms the absence of secondary silanol interactions on the stationary phase, preventing integration errors.
Solution Stability Stable for 24–72hValidates that Impurity J does not form de novo via degradation during the autosampler queue at room temperature[3].

References

  • Title: Quetiapine EP Impurities & USP Related Compounds | Source: SynThink Chemicals | URL: 1

  • Title: Quetiapine EP Impurity J | CAS 1356906-17-6 | Source: Veeprho | URL: 2

  • Title: Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material | Source: Journal of Applied Pharmaceutical Science | URL: 3

  • Title: Successful Method Migration of the USP Quetiapine Fumarate Impurities Method to an Alliance iS HPLC System | Source: Waters Corporation | URL: Link

Sources

Application

Application Note: Utilization of Quetiapine Impurity J as a Reference Standard in Pharmaceutical Quality Control

Introduction & Regulatory Context Quetiapine fumarate is a widely prescribed atypical antipsychotic utilized in the management of schizophrenia and bipolar disorder. During its synthesis, multiple process-related impurit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

Quetiapine fumarate is a widely prescribed atypical antipsychotic utilized in the management of schizophrenia and bipolar disorder. During its synthesis, multiple process-related impurities can form, necessitating rigorous impurity profiling to comply with ICH Q3A(R2) guidelines[1]. Among these, Quetiapine Impurity J is a critical benchmark compound. Due to its high structural similarity to the active pharmaceutical ingredient (API), it is routinely employed as a reference standard in quality control (QC) to validate the resolving power and chromatographic fidelity of analytical systems.

This application note provides a comprehensive, self-validating protocol for integrating Quetiapine Impurity J into routine UHPLC workflows, detailing the mechanistic rationale behind each experimental parameter.

Chemical & Structural Profiling

Understanding the origin of an impurity is the first step in designing an effective analytical method.

  • Chemical Name: 2-[2-[2-[2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethanol hydrochloride[2].

  • CAS Number: 2250242-46-5 (Hydrochloride salt) / 1356906-17-6 (Freebase)[2].

Mechanistic Origin: Quetiapine is synthesized via the alkylation of a piperazinyl thiazepine intermediate with 2-(2-chloroethoxy)ethanol. However, commercial grades of this alkylating reagent often contain higher molecular weight polyoxyethylene (PEG) chlorides, such as tetraethylene glycol monochloride. When the intermediate reacts with this specific contaminant, it yields Impurity J—a molecule identical to Quetiapine but possessing an extended PEG chain (four ethoxy units instead of two)[1]. Because this side reaction mirrors the primary API synthesis, Impurity J cannot be easily purged through standard crystallization, making highly specific quantification mandatory[3].

MechanisticOrigin Intermediate Piperazinyl Thiazepine Intermediate API Quetiapine API (2 ethoxy units) Intermediate->API Alkylation ImpurityJ Quetiapine Impurity J (4 ethoxy units) Intermediate->ImpurityJ Side Reaction Reagent Standard Alkylating Agent (2-(2-chloroethoxy)ethanol) Reagent->API Target Reaction ImpurityReagent Reagent Impurity (Tetraethylene glycol monochloride) ImpurityReagent->ImpurityJ Impurity Carryover

Figure 1: Mechanistic origin of Quetiapine Impurity J via competitive alkylation side reactions.

Analytical Challenges & Causality in Method Design

The structural difference between Quetiapine and Impurity J is solely the length of the polyoxyethylene chain. This subtle variance means their pKa values and UV absorbance profiles are virtually identical. To achieve baseline separation, the chromatographic method must exploit minute differences in hydrodynamic volume and partition coefficients.

  • Stationary Phase Selection: A high-coverage, sub-2-micron C8 or C18 UHPLC column is required. The high theoretical plate count is necessary to resolve the structurally similar Impurity J from the API.

  • Mobile Phase Causality: A buffered aqueous phase (e.g., 10 mM ammonium acetate, pH 6.5) is critical. The buffer ensures the basic piperazine nitrogens remain in a consistent, suppressed ionization state, preventing peak tailing caused by secondary silanol interactions.

  • Gradient Elution: A shallow gradient utilizing a blend of acetonitrile and methanol is necessary. Isocratic elution would either co-elute the peaks or result in excessive band broadening for later-eluting hydrophobic impurities.

Step-by-Step Experimental Protocol: Self-Validating UHPLC Method

A robust protocol must be a self-validating system. In this workflow, the System Suitability Test (SST) acts as the internal gatekeeper. The system dynamically verifies its own resolving power before any batch data is generated.

Phase 1: Preparation of Solutions
  • Diluent Preparation: Mix Mobile Phase A and Mobile Phase B in an 80:20 (v/v) ratio.

    • Causality: Matching the sample solvent to the initial gradient conditions prevents peak distortion (fronting/splitting) caused by solvent mismatch upon injection.

  • Reference Standard Solution: Dissolve Quetiapine Impurity J reference standard[2] in diluent to a concentration of 1.5 µg/mL.

  • System Suitability Solution (SST): Spike Quetiapine API (1.0 mg/mL) with Quetiapine Impurity J at the 0.15% specification limit (1.5 µg/mL).

    • Causality: This directly challenges the system. The run cannot proceed unless the system proves it can separate the massive API peak from the trace-level Impurity J peak.

Phase 2: Chromatographic Conditions
ParameterSettingScientific Rationale
Column C18, 1.7 µm, 2.1 x 100 mmSub-2-micron particles maximize mass transfer kinetics for high-resolution separation.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.5)Suppresses ionization of basic nitrogens, ensuring sharp peak shapes.
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)Protic/aprotic blend fine-tunes selectivity for polyoxyethylene chain differences.
Flow Rate 0.4 mL/minOptimizes the Van Deemter curve for 1.7 µm particles.
Column Temp 40°CLowers mobile phase viscosity, mitigating high UHPLC backpressure.
Detection UV at 252 nmCorresponds to the π→π∗ transition of the dibenzothiazepine ring, maximizing S/N ratio.
Phase 3: Execution and System Validation
  • Inject the Blank to confirm no baseline interference at the retention times of interest.

  • Inject the SST Solution in six replicates.

  • Evaluate against the Quantitative Acceptance Criteria (see Section 5). Proceed to sample analysis only if all criteria are met.

QCWorkflow Step1 1. Reference Standard Preparation (Impurity J + API) Step2 2. System Suitability Testing (SST) Resolution > 1.5, Tailing < 1.5 Step1->Step2 Step3 3. UHPLC Chromatographic Separation Gradient Elution Step2->Step3 Step4 4. Peak Identification Relative Retention Time (RRT) Mapping Step3->Step4 Step5 5. Quantification & Batch Release Integration & Reporting Step4->Step5

Figure 2: Self-validating UHPLC quality control workflow for Quetiapine Impurity J quantification.

Quantitative Data & Acceptance Criteria

The following table summarizes the expected chromatographic behavior and the strict acceptance criteria that validate the trustworthiness of the assay.

Chromatographic ParameterTarget SpecificationCausality & Scientific Rationale
Relative Retention Time (RRT) ~1.15The extended PEG chain of Impurity J alters its partition coefficient, causing it to elute closely after the API under the specified gradient.
Resolution ( Rs​ ) ≥1.5 Baseline resolution is non-negotiable for accurate integration. A failure here indicates column degradation or mobile phase preparation errors.
Tailing Factor ( Tf​ ) ≤1.5 Confirms that secondary silanol interactions are adequately suppressed by the buffer.
Area RSD (6 replicates) ≤2.0% Validates the precision of the autosampler and the stability of the reference standard in solution.
Signal-to-Noise (S/N) at LOQ ≥10:1 Validates the detector's sensitivity to accurately quantify the impurity at the 0.03% reporting threshold.

Conclusion

The use of Quetiapine Impurity J as a reference standard is indispensable for the rigorous quality control of Quetiapine fumarate API. Because of its structural and physicochemical similarities to the parent drug, it serves as the ultimate stress test for a chromatographic system's resolving power. By employing the self-validating UHPLC protocol outlined above, analytical scientists can ensure high-fidelity impurity profiling, regulatory compliance, and ultimately, patient safety[3].

References

  • Identification and characterization of potential impurities of quetiapine fumarate - PubMed (nih.gov).
  • Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems - Waters Corporation.
  • CAS No : 2250242-46-5 | Product Name : Quetiapine - Impurity J (Hydrochloride Salt) - Pharmaffiliates.
  • Quetiapine Impurities Reference Standards - SynZeal.

Sources

Technical Notes & Optimization

Troubleshooting

Resolving co-elution issues of Quetiapine EP Impurity J in HPLC

Subject: Resolving Co-elution of Quetiapine and EP Impurity J in Reverse-Phase HPLC This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering co-elution i...

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Author: BenchChem Technical Support Team. Date: April 2026

Subject: Resolving Co-elution of Quetiapine and EP Impurity J in Reverse-Phase HPLC

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering co-elution issues between Quetiapine and its European Pharmacopoeia (EP) Impurity J during HPLC analysis. We will explore the root causes of this common chromatographic challenge and provide a systematic, science-backed approach to method optimization and resolution.

Frequently Asked Questions (FAQs)

Q1: What are Quetiapine and EP Impurity J, and why is their separation critical?

Quetiapine is an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder.[1][2] The manufacturing process and subsequent storage can lead to the formation of related substances, or impurities.[1][3] Quetiapine EP Impurity J, also known as Quetiapine Triether Alcohol, is one such specified impurity.[4][5]

Regulatory bodies like the FDA and ICH mandate strict control over impurities in pharmaceutical products, as their presence can impact the drug's safety and efficacy.[1] Therefore, a robust, stability-indicating analytical method that can baseline-separate the active pharmaceutical ingredient (API) from all its impurities is essential for quality control and regulatory compliance.[6] Co-elution, where two or more compounds exit the HPLC column at the same time, makes accurate quantification impossible and is a critical issue to resolve.

Q2: I'm observing co-elution of Quetiapine and Impurity J using a standard C18 column and a mobile phase with a pH around 6.6. What is the likely cause?

This is a classic selectivity issue rooted in the physicochemical properties of the two molecules. Both Quetiapine and Impurity J are basic compounds containing multiple nitrogen atoms susceptible to protonation.

  • Structural Similarity: Quetiapine and Impurity J share the same core dibenzothiazepine piperazine structure. Impurity J differs by having an extended ethylene glycol chain attached to the piperazine ring.[4][7] This structural similarity leads to comparable retention behavior on a standard non-polar stationary phase like C18.

  • Ionization State (pKa): Quetiapine is a basic compound.[8][9] At a mid-range pH (like 6.6), both Quetiapine and Impurity J will be partially protonated (ionized).[10] In this state, their hydrophobicity is similar enough that a standard C18 column may not possess the required selectivity to differentiate between them, leading to co-elution. The ionized forms are more polar and will have less retention on a reverse-phase column.[11][12]

Q3: How can adjusting the mobile phase pH resolve this co-elution problem?

Adjusting the mobile phase pH is one of the most powerful tools in reverse-phase HPLC for altering the selectivity between ionizable compounds.[11][13]

  • The Principle of Ion Suppression: For basic compounds like Quetiapine and Impurity J, increasing the mobile phase pH suppresses their ionization (de-protonates them).[10][11] In their neutral, non-ionized state, they become more hydrophobic and interact more strongly with the C18 stationary phase, leading to increased retention.[12]

  • Exploiting pKa Differences: Even small differences in the pKa values of Quetiapine and Impurity J can be exploited. By shifting the pH, you change the degree of ionization for each compound differently. This alters their relative hydrophobicity and, consequently, their retention times, often improving resolution. As pH increases, the retention of basic compounds increases.[10] A significant change in retention typically occurs within ±1.5 pH units of the compound's pKa.[10]

Q4: My peaks for Quetiapine are tailing, even when I get partial separation. Is this related?

Yes, peak tailing is often linked to the analysis of basic compounds on traditional silica-based columns and can exacerbate co-elution problems.

  • Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At mid-range pH, these silanols can become deprotonated (Si-O⁻) and negatively charged. The positively charged, protonated basic analytes can then undergo secondary ionic interactions with these sites. These interactions are stronger than the desired hydrophobic interactions, causing the analyte to "drag" along the stationary phase, resulting in a tailed peak.

  • Impact on Resolution: Tailing peaks are broader, which significantly reduces the resolution between closely eluting compounds like Quetiapine and Impurity J, making co-elution more likely. Improving peak shape is therefore a crucial step toward achieving baseline separation.

Systematic Troubleshooting Guide

When facing co-elution, a logical, stepwise approach is the most efficient path to a robust solution. This guide starts with the simplest and most impactful adjustments first.

Workflow: Resolving Quetiapine/Impurity J Co-elution

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Stationary Phase & Temperature cluster_3 Phase 4: Final Validation A Confirm Co-elution (Peak Purity Analysis) B Check System Suitability (Efficiency, Tailing Factor) A->B C Increase Mobile Phase pH (e.g., to pH 9.0-10.5) B->C Proceed if system is OK D Adjust Organic Modifier Ratio (e.g., reduce Acetonitrile %) C->D E Evaluate Buffer Concentration (e.g., 10-20mM) D->E F Switch to a High-pH Stable Column (e.g., Hybrid Silica C18) E->F If co-elution persists G Consider Alternative Selectivity (e.g., Phenyl-Hexyl Column) F->G H Optimize Column Temperature (e.g., Test 30°C vs 40°C) F->H I Validate Final Method (ICH Guidelines) G->I Once resolution is achieved H->I Once resolution is achieved

Caption: A stepwise workflow for troubleshooting co-elution.

Step 1: Initial Assessment & System Verification

Before modifying the method, ensure the problem isn't system-related.

  • Confirm Co-elution: Use a Diode Array Detector (DAD/PDA) to check peak purity. An impure peak is a definitive sign of co-elution.

  • Verify System Suitability: Check the performance of your current system using a standard.

    • Column Efficiency (N): A low plate count indicates a worn-out column, which will degrade resolution.[14]

    • Peak Asymmetry (Tailing Factor): A tailing factor > 1.5 for the Quetiapine peak suggests strong secondary interactions that must be addressed.

Step 2: Mobile Phase Optimization (Highest Impact)

The most effective way to improve the separation of ionizable compounds is to manipulate the mobile phase.[15]

  • Action: Increase the pH of the aqueous mobile phase.

  • Rationale: As discussed in the FAQs, Quetiapine and Impurity J are basic compounds. Increasing the pH into the 9.0-10.5 range will deprotonate them, making them more hydrophobic. This significantly increases their retention time and, more importantly, often introduces differential changes in their hydrophobicity, which enhances selectivity (α) and improves resolution.[16][17]

  • How to Implement:

    • Replace your current buffer (e.g., phosphate) with one effective at a higher pH, such as ammonium acetate or ammonium bicarbonate (typically 10-20 mM).

    • Adjust the pH of the aqueous portion of the mobile phase to a starting point of 9.5 using ammonium hydroxide.

    • Crucially, ensure your HPLC column is rated for use at high pH. Standard silica columns degrade rapidly above pH 7.5. You must use a modern, high-pH stable column, such as one with hybrid particle technology.[17][18]

  • Action: Adjust the Organic Modifier Ratio.

  • Rationale: If increasing the pH significantly lengthens retention times, you may need to adjust the organic-to-aqueous ratio to bring the peaks back into a reasonable analysis window. Reducing the percentage of the organic solvent (like acetonitrile) will increase retention and can sometimes improve resolution between closely eluting peaks.[13][14]

  • How to Implement: After setting the pH, if peaks are still not resolved, try decreasing the percentage of acetonitrile by 2-5% increments.

Step 3: Stationary Phase & Temperature Optimization

If mobile phase changes are insufficient, altering the stationary phase provides an orthogonal approach to changing selectivity.[19]

  • Action: Switch to a different column chemistry.

  • Rationale: Not all C18 columns are the same. If you are not already using one, a modern, dual-endcapped, high-purity silica column can reduce silanol interactions and improve peak shape.[18] For a more profound change in selectivity:

    • Phenyl-Hexyl Phase: This stationary phase offers alternative selectivity through π-π interactions with the aromatic rings in Quetiapine and Impurity J. This can be highly effective when hydrophobicity differences are minimal.

    • Embedded Polar Group (EPG) Phase: These columns have a polar group embedded in the alkyl chain, which can also alter selectivity for basic compounds and improve peak shape.

  • Action: Optimize the column temperature.

  • Rationale: Temperature affects mobile phase viscosity and mass transfer kinetics.[15] Increasing temperature generally decreases retention times and can sometimes change the elution order (selectivity).

  • How to Implement: Evaluate the separation at different temperatures, for example, 30°C, 35°C, and 40°C. Monitor both resolution and peak shape.

Recommended Experimental Protocol for Resolution

This protocol is a robust starting point for resolving the co-elution of Quetiapine and Impurity J, based on the principles of ion suppression at high pH.

Parameter Recommended Condition Rationale
HPLC Column Hybrid Silica C18, 2.7-3.5 µm, 4.6 x 100 mmHigh pH Stability: Essential for longevity with the basic mobile phase.[18] High Efficiency: Smaller particle size improves resolution.[20]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 9.5 with Ammonium HydroxideIon Suppression: Renders basic analytes neutral and more hydrophobic, increasing retention and altering selectivity.[11][16]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Program 0-1 min: 30% B; 1-12 min: 30% to 70% B; 12-13 min: 70% to 30% B; 13-15 min: 30% BA focused gradient allows for elution of both compounds with optimal separation.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column. Can be adjusted to fine-tune resolution.[15]
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity, improving efficiency.[15]
Detection Wavelength 220 nm or 252 nmCommon detection wavelengths for Quetiapine and its impurities.[6][21]
Injection Volume 10 µLStandard volume; can be adjusted based on sample concentration.
Sample Diluent Mobile Phase A / Mobile Phase B (80:20)Dissolving the sample in a solvent weaker than the initial mobile phase ensures good peak shape.[22]
Visualizing Analyte-Column Interactions

G cluster_0 Low pH (e.g., < 7) cluster_1 High pH (e.g., > 9) LP_Analyte {Quetiapine (Q-BH⁺) Impurity J (IJ-BH⁺)|{ Positively Charged}} LP_Silica C18 Silica Surface Deprotonated Silanol (Si-O⁻) LP_Analyte:f0->LP_Silica:p Undesirable Ionic Interaction (Causes Peak Tailing) HP_Silica C18 Silica Surface Neutral Silanol (Si-OH) HP_Analyte {Quetiapine (Q-B) Impurity J (IJ-B)|{ Neutral}} HP_Analyte:f0->HP_Silica:p Desired Hydrophobic Interaction (Improves Retention & Shape)

Caption: Effect of pH on analyte and stationary phase interactions.

By following this structured troubleshooting guide and implementing the recommended high-pH HPLC method, you will be well-equipped to resolve the co-elution of Quetiapine and EP Impurity J, leading to a robust, accurate, and reliable analytical method suitable for quality control and regulatory submission.

References

  • HPLC Tech Tip: Basic Analytes and High pH - Phenomenex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-YhSUmIf58zSHGMgnC5VEvtV2iMqsLA900G4nB_i_TPGOztTvHDmhPTDxxrxpjQ6Liy_UvN_fkyYw4cmgeurkJ73WS9cVHgwjVjAzP_lq6GvvzNER4INDyNcpnTnBEI48q8-9qT6A28OqK9BDpr4-5z3hEEO0ZkekMNvH6Yr6PBhhHpHQQ7xm28GTZq9UtIp32fM2IQnzNWAO2mKWnMnvgv5j0saztpzZonTTdM-PPA1kmAdmuKZGWy3EXw==]
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  • Improving Separation of Peaks in RP HPLC - MicroSolv Technology Corporation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAEMW77VTZ0BwwO2PpUB8wUz3z4Ds-mZg7t_TYTlo3xy5gv4dTuMOzQKmCopm7m_c5Qnvh2zAE9tmVZOprX53HMhbcQlQTnZLSwELs9UvQnNta1cqMLkOYEj-ABxlgni56zgYTzCo=]
  • Application Note: Analytical Techniques for Quetiapine Impurity Profiling - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkvef59188RMUJ5CLRCHde8aA6-Dm9uAJEh2mbuzfi8KcGAQLkJaATy3wPoWHQaNjM87Bt3TzSIsJWNC0Gx4r2LK_XMAmS4DG0XavOtzZDyCmUjocQmzPW_ApQP56At3YzGZ-3qH0iyTwpt8iHRcaTYCvOBzUtAkeLxB41QZUJMAkpMNw_kh9HbzvMRBspf_urg0W1cpzIkKfkfkNH9sg5pj_2zG0=]
  • Quetiapine EP Impurity J - Pharmace Research Laboratory. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsI-ks7bPUMxNaKBFFfFhVw-vkhYCQPIVCsAlG5qTS-jxtqztwvZXkbbExQfZsW-p8sSoO_U0SASVp3p1HxuTd8MYxzBzbAg4qGo13_kev1yTxJkI3JBVYKQl7NtYSY1aBi2EX20WYRMJglJDI_uix2Lvf2FoMSyn_-3cRd8l-9Rjq4RY=]
  • Quetiapine EP Impurity J | CAS No- 1356906-17-6 - GLP Pharma Standards. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ34wVHu8YBf-zw1rUUdPdQE0scEgL8Gu20nhOQUO0Iemthccfk3NgJKrypE6VRAof0FayVW-PgkjTC24ARS2NBq4m-0rsSXMWj-SQi-8t2CfMjLA6CyY1woucFlFTnmICQh9aJgIRwIc2wWs7TEqpTRqGUzkmO4JEJyfcpchMebb9]
  • Sustainable and Eco-Friendly Alternatives for Liquid Chromatographic Analysis - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acssuschemeng.7b00363]
  • 5 Main Types of HPLC Columns Explained - Torontech. [URL: https://www.torontech.com/blogs/5-main-types-of-hplc-columns-explained]
  • Column Substitution in HPLC: More Than Just Matching Specs - Welch Materials. [URL: https://www.welchmat.
  • "Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives" - Benchchem. [URL: https://www.benchchem.
  • Basic Analyte Blues? Elevate Your Separations of Basic Compounds at High pH Using New Column Chemistry | LCGC International. [URL: https://www.chromatographyonline.
  • Quetiapine EP Impurity J - Opulent Pharma. [URL: https://www.opulentpharma.com/product/quetiapine-ep-impurity-j/]
  • Comparative physicochemical and pharmacokinetic properties of quetiapine and its active metabolite norquetiapine - Kyung Hee University. [URL: https://khu.elsevierpure.com/en/publications/comparative-physicochemical-and-pharmacokinetic-properties-of-que]
  • Quetiapine EP Impurity J HCl | CymitQuimica. [URL: https://www.cymitquimica.com/producto/4Z-Q-0122]
  • How to Improve HPLC Peak Resolution - Chrom Tech. [URL: https://www.chromtech.com/how-to-improve-hplc-peak-resolution]
  • Identification and Characterization of Potential Impurities of Quetiapine Fumarate. [URL: https://www.researchgate.
  • Choosing Right Column for Reverse Phase HPLC Separations - Agilent. [URL: https://www.agilent.
  • Identification and characterization of potential impurities of quetiapine fumarate - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17506023/]
  • Development of analytical method for determination of quetiapine fumarate in bulk & tablet dosage form - Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. [URL: https://analyteguru.com/real-solutions-to-improve-your-hplc-peak-resolution/]
  • Quetiapine EP Impurities & USP Related Compounds - SynThink. [URL: https://www.synthink.com/quetiapine-impurities]
  • Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4171630/]
  • Reduced Solvent Use and Analysis Time According to USP Methods - Agilent. [URL: https://www.agilent.
  • synthesis-and-characterization-of-pharmacopeial-impurities-of-quetiapine-hemifumarate-an-antipsychotic-drug.pdf - TSI Journals. [URL: https://www.tsijournals.
  • Influence of physico-chemical properties of hydroxypropyl methylcellulose on quetiapine fumarate release from sustained release matrix tablets - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8574163/]
  • Development of determination methods of quetiapine fumarate for forensic-pharmaceutical purposes. [URL: https://dergipark.org.tr/en/pub/eujac/issue/61461/916053]
  • STABILITY INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF QUETIAPINEFUMARATE IN BULK AS WELL AS IN PHARMACEUTICAL DOSAGE FORM. [URL: https://jprsolutions.info/files/final-file-5697741f0219c.pdf]
  • Analytical Method Development and Validation of Quetiapine Fumarate in Api and Dosage form by Using Rp – Hplc - Oriental Journal of Chemistry. [URL: https://www.orientjchem.org/vol33no5/analytical-method-development-and-validation-of-quetiapine-fumarate-in-api-and-dosage-form-by-using-rp-hplc/]

Sources

Optimization

Advanced Technical Support Center: Troubleshooting Chromatographic Resolution for Quetiapine Impurity J

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently observe laboratories struggling with the separation and quantification of Quetiapine and its related substances.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently observe laboratories struggling with the separation and quantification of Quetiapine and its related substances. This guide provides authoritative, field-proven troubleshooting strategies specifically focused on Quetiapine EP Impurity J , addressing co-elution, peak tailing, and method migration challenges.

Part 1: Analyte Profiling & Mechanistic Causality

To resolve chromatographic issues, we must first understand the molecular behavior of the analyte. Quetiapine EP Impurity J is chemically defined as 2-[2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethoxy]ethanol (1[1]).

The Core Challenge: Impurity J is the tetraethylene glycol analog of the active pharmaceutical ingredient (API). Because the structural difference between Quetiapine (di-ether), Impurity I (tri-ether), and Impurity J (tetra-ether) is merely the number of ethoxy units, their partition coefficients ( logP ) are nearly identical. Furthermore, the basic piperazine ring in the core structure makes these compounds highly susceptible to secondary interactions with the stationary phase.

Mechanism of piperazine-silanol interactions causing peak tailing and pH-based mitigation.

Part 2: Frequently Asked Questions & Troubleshooting Workflows

Q1: Why does Impurity J co-elute with the API or Impurity I, and how can I improve the critical resolution ( Rs​ )?

Causality: In reversed-phase HPLC, using a standard C18 column often results in co-elution. The highly hydrophobic dibenzothiazepine core dominates the retention mechanism on a C18 phase, masking the subtle polarity differences of the extended polyethylene glycol (PEG) tail of Impurity J. Solution: Shift the selectivity by utilizing a C8 column (as mandated by the USP monograph) or a Pentafluorophenyl (PFP) phase. A C8 column reduces the hydrophobic retention of the core, allowing the polar ether tail to have a greater relative influence on retention.

Table 1: Effect of Column Chemistry on Selectivity & Resolution

Column PhasePrimary Interaction MechanismRetention of Impurity JExpected Resolution ( Rs​ )
C18 (Octadecyl) Strong HydrophobicHigh (Co-elution risk)< 1.5 (Fails System Suitability)
C8 (Octyl) Moderate HydrophobicModerate2.4 – 2.7 (Optimal)
PFP (Fluorinated) Dipole-Dipole, H-BondingSelective for PEG chain> 3.0 (Excellent)
Q2: I am experiencing severe peak tailing (Tailing Factor > 2.0) for both the API and Impurity J. How do I correct this?

Causality: Peak tailing for quetiapine derivatives is almost exclusively caused by secondary cation-exchange interactions between the basic piperazine nitrogens and residual acidic silanols on the silica stationary phase. Solution: You must operate outside the ionization "danger zone" (pH 5.0–7.0). The USP method dictates a high-pH approach to fully deprotonate the piperazine nitrogens, neutralizing the molecule and eliminating the ion-exchange interaction (2[2]).

Self-Validating Protocol: Preparation of High-pH Mobile Phase (USP Standard)

Note: This protocol contains built-in validation gates to ensure analytical integrity.

  • Buffer Preparation: Dissolve exactly 3.1 g of Ammonium Acetate in 1000 mL of LC-MS grade water.

  • pH Adjustment: Add 2.0 mL of 25% Ammonium Hydroxide solution to the buffer.

  • Validation Gate 1 (Physical): Measure the pH using a calibrated pH meter. The pH must be 9.2. If it is lower, add ammonium hydroxide dropwise until the target is reached. Failure to reach pH 9.2 will result in immediate peak tailing.

  • Filtration: Filter through a 0.22 µm PTFE or regenerated cellulose membrane. Do not use nylon, as it may bind basic compounds.

  • Validation Gate 2 (Chromatographic): Inject the USP Quetiapine System Suitability RS. The method is only validated for use if the tailing factor for the quetiapine peak is 2.0.

Workflow for troubleshooting Quetiapine Impurity J chromatographic resolution and peak tailing.

Q3: How do I migrate the USP Impurities method from legacy HPLC to UHPLC without losing resolution for Impurity J?

Causality: Decreasing particle size and column dimensions requires scaling the gradient profile and flow rate to maintain the L/dp​ (length to particle size) ratio and the gradient volume. If the gradient time ( tG​ ) is not scaled proportionally to the column dead volume, Impurity J will compress into the API peak, destroying the resolution.

Step-by-Step Methodology: Method Scaling (USP <621> Compliant)
  • Select Equivalent Phase: Choose a UHPLC column with the identical stationary phase chemistry (L7/C8) but smaller dimensions (e.g., 2.1 x 100 mm, 1.7 µm).

  • Scale Flow Rate: Adjust the flow rate proportionally to the cross-sectional area of the column. A standard 1.5 mL/min on a 4.6 mm column scales to approximately 0.3–0.4 mL/min on a 2.1 mm column.

  • Scale Injection Volume: Reduce the injection volume proportionally to the column volume (e.g., from 20 µL down to ~2.8 µL).

  • Adjust Gradient Timetable: Multiply all gradient time points by the ratio of the column volumes divided by the ratio of the flow rates to maintain the exact gradient slope.

Table 2: Quantitative Performance Data Across LC Platforms Data demonstrates successful method migration maintaining USP system suitability criteria ().

ParameterLegacy HPLC (Alliance)UHPLC (ACQUITY Arc)UPLC (ACQUITY H-Class)USP Requirement
Resolution ( Rs​ ) 2.42.72.6NLT 1.5
Tailing Factor ( Tf​ ) 1.21.11.1NMT 2.0
Retention Time %RSD 0.15%0.08%0.05%NMT 5.0%

References

  • Quetiapine EP Impurity J | C25H34ClN3O4S | CID 138110799 Source: PubChem - NIH URL
  • Transfer of USP Assay for Quetiapine Fumarate Across Different Liquid Chromatographic Systems Source: Waters Corporation URL
  • Reduced Solvent Use and Analysis Time According to USP Methods Source: Agilent Technologies URL

Sources

Troubleshooting

Minimizing Quetiapine EP Impurity J formation during API synthesis

Welcome to the Technical Support Center for API Synthesis. This guide is designed for researchers and process chemists seeking advanced troubleshooting strategies for controlling Quetiapine EP Impurity J (CAS 1356906-17-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Synthesis. This guide is designed for researchers and process chemists seeking advanced troubleshooting strategies for controlling Quetiapine EP Impurity J (CAS 1356906-17-6)[1].

As a process-related impurity, Impurity J presents unique challenges during the scale-up of Quetiapine. Below, we dissect the mechanistic causality of its formation, provide field-proven troubleshooting FAQs, and outline self-validating protocols to ensure your API meets strict pharmacopeial standards.

Mechanistic Overview: The Pathway to Impurity J

Quetiapine EP Impurity J, also known as the Quetiapine tetraethylene glycol analog or Quetiapine triether alcohol[2], differs from the target API solely by the length of its hydrophilic tail. While Quetiapine possesses a diethylene glycol chain, Impurity J contains a tetraethylene glycol chain[1].

This impurity is not a degradation product; it is a synthetic byproduct. It forms during the SN​2 N-alkylation step when the starting material, 2-(2-chloroethoxy)ethanol (CAS 628-89-7)[3], is contaminated with higher-order polyethylene glycol (PEG) chlorohydrins.

Impurity_J_Pathway Intermediate 11-(piperazin-1-yl) dibenzo[b,f][1,4]thiazepine Quetiapine Quetiapine API (Diethylene Glycol Chain) Intermediate->Quetiapine Alkylation (Desired) Impurity_J EP Impurity J (Tetraethylene Glycol Chain) Intermediate->Impurity_J Alkylation (Side Reaction) Reagent 2-(2-chloroethoxy)ethanol (Target Reagent) Reagent->Quetiapine Impure_Reagent Tetraethylene glycol chlorohydrin (Contaminant) Impure_Reagent->Impurity_J

Mechanistic pathway of Quetiapine API synthesis vs. EP Impurity J formation.

Troubleshooting FAQs

Q: We are detecting >0.15% of Impurity J in our final Quetiapine API. Can we purge this during the final crystallization step? A: Purging Impurity J during final crystallization is highly inefficient. Because Impurity J shares the exact dibenzothiazepine-piperazine core as Quetiapine and only differs by an extended ether tail[1], its solubility profile in common crystallization solvents (e.g., toluene, heptane) is nearly identical to the API. This leads to severe co-crystallization. My field-proven advice is that control must be established upstream by strictly limiting the tetraethylene glycol chlorohydrin precursor in your starting materials.

Q: Are there secondary pathways for Impurity J formation during the reaction? A: Yes. Even with pure 2-(2-chloroethoxy)ethanol, Impurity J can form in situ if the reaction conditions promote etherification (polymerization) of the reagent's alcohol terminus. Using overly aggressive bases (like NaOH or KOH) at high temperatures can deprotonate the terminal hydroxyl group of the alkylating agent, causing it to react with another molecule of 2-(2-chloroethoxy)ethanol, generating the tetraethylene glycol chlorohydrin directly in the reactor.

Q: How do we monitor the alkylating agent for genotoxic and process impurities? A: 2-(2-chloroethoxy)ethanol is classified as a potential genotoxic impurity (PGI)[3][4]. To monitor both its purity (to prevent Impurity J) and its residual presence in the final API, Gas Chromatography with a Flame Ionization Detector (GC-FID) using a polar DB-FFAP column is the industry standard[5]. In USP chromatographic methods, the relative retention time (RRT) for the tetraethylene glycol analog is established at 1.2 relative to Quetiapine[6]. For trace-level quantification in the final API, UHPLC-MS/MS is highly recommended[4].

Quantitative Data & Specifications

To maintain a self-validating quality system, implement the following analytical thresholds across your workflow.

Parameter / MaterialTarget AnalyteAnalytical MethodAcceptance LimitRationale
Starting Material Tetraethylene glycol chlorohydrinGC-FID 0.05%Prevents direct stoichiometric formation of Impurity J.
Starting Material 2-(2-chloroethoxy)ethanolGC-FID 99.5%Ensures consistent SN​2 reaction kinetics[4].
In-Process Control Unreacted Piperazine IntermediateHPLC-UV 0.5%Confirms completion of the alkylation step.
Final API (Quetiapine) EP Impurity J (CAS 1356906-17-6)UHPLC-MS/MS 0.10%Complies with ICH Q3A(R2) thresholds for known impurities[2][4].
Final API (Quetiapine) Residual 2-(2-chloroethoxy)ethanolGC-FID 10 ppmPGI (Potential Genotoxic Impurity) control[3][5].

Self-Validating Experimental Protocols

Protocol A: GC-FID Screening of 2-(2-chloroethoxy)ethanol

Objective: Quantify PEG-chlorohydrin impurities in the starting material to prevent downstream Impurity J formation.

  • Column Selection: Install a DB-FFAP capillary column (30 m × 0.32 mm, 1.0 µm film thickness)[5].

    • Causality: The highly polar stationary phase (nitroterephthalic acid modified PEG) is extremely selective for alcohols and glycols, ensuring baseline separation of di-, tri-, and tetraethylene glycol derivatives.

  • Sample Preparation: Dissolve 100 mg of the 2-(2-chloroethoxy)ethanol lot in 10 mL of LC-MS grade methanol.

  • Instrument Parameters: Set the injector temperature to 220°C and the FID detector to 250°C. Utilize a temperature gradient: start at 80°C (hold 2 min), then ramp at 10°C/min to 240°C.

  • System Suitability (Self-Validation): Inject a reference standard mixture containing 2-(2-chloroethoxy)ethanol and tetraethylene glycol chlorohydrin. The resolution ( Rs​ ) between the two peaks must be 2.0 before proceeding with sample analysis.

Protocol B: Optimized N-Alkylation Workflow for Quetiapine Synthesis

Objective: Synthesize Quetiapine while restricting in situ Impurity J formation to <0.10%.

  • Reaction Setup: Charge a clean, dry reactor with 11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine (1.0 eq), anhydrous Sodium Carbonate ( Na2​CO3​ , 1.5 eq), and n-butanol (5 volumes).

    • Causality: Using mild Na2​CO3​ instead of strong hydroxides prevents the deprotonation and subsequent oligomerization of the alkylating agent. n-Butanol provides an optimal reflux temperature (~117°C) that drives the desired SN​2 alkylation faster than competing side reactions.

  • Controlled Addition: Heat the suspension to 90°C. Add the pre-qualified 2-(2-chloroethoxy)ethanol (1.1 eq) dropwise over 2 hours.

    • Causality: Dropwise addition maintains a low steady-state concentration of the alkylating agent, preventing localized excesses that lead to dialkylation.

  • Reflux and Monitor: Heat to reflux (115-117°C) for 12-14 hours. Monitor via HPLC.

    • Self-Validation: The reaction is deemed complete only when the starting piperazine intermediate peak area is <0.5%.

  • Quench and Phase Separation: Cool the mixture to 50°C and add purified water (5 volumes) to dissolve the inorganic salts. Separate the organic layer.

    • Self-Validation: Test the pH of the aqueous layer; it should be neutral to slightly basic (pH 7.5-8.5), confirming the complete consumption/neutralization of the carbonate base.

  • Isolation: Concentrate the organic layer under vacuum and crystallize the Quetiapine free base from a toluene/heptane system.

References

  • Pharmace Research Laboratory. "Quetiapine EP Impurity J". Available at:[Link]

  • Veeprho. "Quetiapine EP Impurity J | CAS 1356906-17-6". Available at: [Link]

  • Veeprho. "2-(2-chloroethoxy)ethanol | CAS 628-89-7". Available at: [Link]

  • Taylor & Francis. "A novel UHPLC-MS/MS method for trace level identification and quantification of genotoxic impurity 2-(2-chloroethoxy) ethanol in quetiapine fumarate". Available at:[Link]

  • Academia.edu. "Quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) in quetiapine fumarate by gas chromatogaraphy". Available at: [Link]

  • USP-NF. "Commentary USP 38–NF 33". Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase Conditions for the Analysis of Quetiapine Impurity J

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical analysis of Quetiapine and its related substances, with a specific focus on resolving Quetiapine Impurity J. This document moves beyond standard operating procedures to provide a deeper, mechanistic understanding of mobile phase optimization, empowering you to troubleshoot and develop robust, stability-indicating HPLC methods.

Section 1: Foundational Strategy - Understanding the Analytical Challenge

Q1: What is Quetiapine Impurity J, and what makes its separation from the parent drug complex?

A: Quetiapine Impurity J, also known as Quetiapine Triether Alcohol, is a process-related impurity or potential degradant of Quetiapine.[1][2] Its chemical structure features an extended polyethylene glycol-like side chain, making it significantly more polar than the Quetiapine active pharmaceutical ingredient (API).

The primary analytical challenge stems not from extreme differences in polarity, but from achieving adequate resolution from Quetiapine and other closely eluting impurities within a reasonable run time. In reversed-phase HPLC, while Impurity J will likely elute earlier than Quetiapine, its retention behavior can be sensitive to subtle changes in mobile phase composition, leading to potential co-elution with other polar impurities or the solvent front if conditions are not carefully optimized. The goal is to manipulate the mobile phase to selectively modulate the retention of Quetiapine (a basic compound) and its impurities to achieve baseline separation.

  • Quetiapine EP Impurity J Chemical Structure: 2-(2-{2-[2-(4-Dibenzo[b,f][3][4]thiazepin-11-yl-piperazin-1-yl)-ethoxy]-ethoxy}-ethoxy)-ethanol[1]

  • Molecular Formula: C25H33N3O4S[5]

Section 2: Troubleshooting Guide - A Mechanistic Approach

This section addresses the most common issues encountered during method development for Quetiapine impurity analysis. We will focus on the causal relationships between mobile phase parameters and chromatographic outcomes.

Q2: My resolution between Quetiapine and Impurity J is poor (Rs < 2.0). What is the most effective parameter to adjust first?

A: For ionizable compounds like Quetiapine, the mobile phase pH is the most powerful tool for manipulating selectivity and achieving resolution. Quetiapine has multiple pKa values associated with its piperazine moiety, meaning its degree of ionization is highly dependent on pH. By changing the pH, you directly alter the analyte's hydrophobicity and its interaction with the C18 stationary phase, often resulting in significant, non-linear shifts in retention time.

The Causality:

  • At Low pH (e.g., pH 2.5-3.5): The piperazine nitrogen atoms will be fully protonated (positively charged). This increases the analyte's polarity, leading to earlier elution. At the same time, acidic conditions suppress the ionization of residual silanols on the column packing material, which can significantly improve peak shape by reducing secondary ionic interactions.[6]

  • At Mid-Range pH (e.g., pH 5.0-7.0): As the pH approaches the pKa of Quetiapine, the analyte will exist in a mixed state of ionized and non-ionized forms. This is often a region of dramatic change in retention and is a critical range to explore for optimizing selectivity between the API and its impurities.[3][7]

  • At High pH (e.g., pH > 8.0): The analyte will be largely in its neutral, free-base form, making it more hydrophobic and thus more strongly retained on the C18 column.

A logical troubleshooting workflow for poor resolution is outlined below.

G cluster_0 Troubleshooting Workflow: Poor Resolution (Rs < 2.0) start Poor Resolution Observed check_ssp Verify System Suitability (Pressure, Leaks, Column Health) start->check_ssp ph_screen Perform pH Screening (e.g., pH 3.0, 5.5, 7.0) Is resolution now > 2.0? check_ssp->ph_screen System OK org_mod Change Organic Modifier (e.g., ACN to MeOH) Is resolution now > 2.0? ph_screen->org_mod No end_good Resolution Achieved Proceed to Robustness Testing ph_screen->end_good Yes gradient_opt Optimize Gradient Slope (Decrease slope for more separation) org_mod->gradient_opt No org_mod->end_good Yes gradient_opt->end_good G cluster_1 Method Development & Finalization Workflow start Define Method Goals (Separate API & Impurities) initial_cond Select Initial Conditions (C18 Column, ACN/Buffer) start->initial_cond ph_screen Execute pH Screening Protocol initial_cond->ph_screen org_mod Execute Organic Modifier Protocol ph_screen->org_mod gradient_opt Fine-tune Gradient Profile org_mod->gradient_opt forced_deg Perform Forced Degradation Study & Peak Purity Analysis gradient_opt->forced_deg end_good Optimized, Stability-Indicating Method Ready for Validation forced_deg->end_good

Sources

Troubleshooting

Overcoming stability issues of Quetiapine EP Impurity J reference standards

Welcome to the dedicated technical support guide for Quetiapine EP Impurity J reference standards. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for Quetiapine EP Impurity J reference standards. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities associated with the stability of this critical impurity standard. Our goal is to provide you with practical, scientifically-grounded advice to ensure the integrity of your analytical data.

The inherent chemical structure of Quetiapine and its related compounds, including Impurity J, presents unique stability challenges. Understanding these vulnerabilities is paramount for accurate quantification and impurity profiling in pharmaceutical development and quality control. This guide offers in-depth FAQs and troubleshooting protocols to address common issues encountered during the handling, storage, and use of Quetiapine EP Impurity J reference standards.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the stability and handling of Quetiapine EP Impurity J.

Q1: What are the recommended storage conditions for Quetiapine EP Impurity J reference standards?

A1: Quetiapine EP Impurity J reference standards should be stored in a refrigerator at 2-8°C.[1] It is crucial to store the standard in its original, tightly sealed container to protect it from moisture and atmospheric contaminants. Always refer to the Certificate of Analysis (CoA) provided by the supplier for any lot-specific storage instructions.

Q2: Why is Quetiapine EP Impurity J susceptible to degradation?

A2: The susceptibility of Quetiapine EP Impurity J to degradation is rooted in its chemical structure, which it shares with the parent molecule, Quetiapine. The dibenzothiazepine nucleus is prone to oxidation, particularly at the sulfur atom. Furthermore, the ether linkages in the side chain can be susceptible to hydrolysis under strong acidic or basic conditions.[2]

Q3: What are the primary degradation pathways for Quetiapine-related compounds?

A3: Based on forced degradation studies of Quetiapine, the primary degradation pathways are oxidation and hydrolysis.[2][3] Oxidative stress can lead to the formation of N-oxides and S-oxides. Hydrolysis under acidic or basic conditions can also lead to the cleavage of the molecule. It is reasonable to anticipate that Impurity J would be susceptible to similar degradation mechanisms.

Q4: How should I prepare solutions of Quetiapine EP Impurity J for my experiments?

A4: When preparing solutions, it is advisable to use a high-purity, inert solvent in which the compound is freely soluble. Given the potential for degradation, it is recommended to prepare solutions fresh for each use. If short-term storage of a stock solution is necessary, it should be kept at refrigerated temperatures (2-8°C) and protected from light. The stability of the impurity in the chosen solvent should be verified as part of method validation.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: Unexpected peaks appearing in the chromatogram of the reference standard.

Q: I've run a freshly prepared solution of my Quetiapine EP Impurity J standard, but I'm seeing additional, unexpected peaks in my chromatogram. What could be the cause?

A: This is a common issue that can arise from several factors related to the stability of the reference standard. Let's break down the potential causes and solutions.

Probable Cause 1: On-instrument degradation. The conditions of your analytical method (e.g., mobile phase pH, column temperature) might be promoting the degradation of the impurity.

  • Solution:

    • Evaluate Mobile Phase pH: If using a mobile phase with a high or low pH, consider if this is contributing to hydrolysis. If possible, adjust the pH to be closer to neutral, while still achieving adequate separation.

    • Assess Column Temperature: High column temperatures can accelerate degradation. Try reducing the column temperature to see if the extraneous peaks are minimized.

    • Minimize Run Time: A shorter chromatographic run time reduces the exposure of the analyte to potentially harsh conditions.

Probable Cause 2: Degradation during sample preparation. The solvent used for dissolution or the sample preparation workflow itself could be the culprit.

  • Solution:

    • Solvent Selection: Ensure your chosen solvent is inert and free of peroxides or other reactive contaminants. For example, aged THF can form peroxides which are oxidative.

    • Fresh Preparation: Always prepare solutions of Quetiapine EP Impurity J immediately before use. Avoid letting solutions sit at room temperature for extended periods.

    • Protect from Light: Prepare and handle solutions under conditions that protect from excessive light exposure, as photolytic degradation, while less common for Quetiapine, can occur.

Probable Cause 3: Improper storage of the solid reference standard. If the solid reference material has been stored improperly, it may have already degraded.

  • Solution:

    • Verify Storage Conditions: Confirm that the standard has been consistently stored at the recommended 2-8°C.

    • Inspect the Material: Visually inspect the solid material for any changes in color or appearance.

    • Consider a New Standard: If there is any doubt about the integrity of the solid standard, it is best to use a fresh, unopened vial.

Issue 2: The peak area of the Impurity J standard is inconsistent or decreasing over time.

Q: I'm observing a lack of reproducibility in my peak areas for the Impurity J standard, with a general trend of decreasing response. What's happening?

A: A decreasing peak area is a strong indicator of analyte degradation in your prepared solution. Here’s how to troubleshoot this.

Probable Cause 1: Solution Instability. Quetiapine EP Impurity J is likely not stable in your chosen solvent over the course of your analytical run or sequence.

  • Solution:

    • Conduct a Solution Stability Study: Prepare a solution of the standard and inject it onto your system at regular intervals (e.g., every hour) over the typical duration of your analytical sequence. This will quantify the rate of degradation.

    • Re-prepare Standards Frequently: Based on your stability study, determine the maximum allowable time a prepared standard can be used. It may be necessary to prepare fresh standards every few hours.

    • Use an Autosampler with Cooling: If available, use an autosampler with a cooling function set to 2-8°C to minimize degradation of samples waiting for injection.

Experimental Protocol: Short-Term Solution Stability Assessment

  • Prepare a stock solution of Quetiapine EP Impurity J at a known concentration in your chosen diluent.

  • Immediately inject this solution (t=0) to get an initial peak area.

  • Store the solution in a capped vial in the autosampler under its typical conditions (with and without cooling, if testing that variable).

  • Inject the same solution at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours).

  • Plot the peak area against time. A significant negative slope indicates instability.

Time (hours)Peak Area (arbitrary units)% of Initial Area
0100,000100%
298,00098%
495,00095%
889,00089%
2475,00075%
Table 1: Example data from a solution stability study indicating degradation over time.

Visualizing Workflows and Degradation

To better understand the processes involved, the following diagrams illustrate a troubleshooting workflow and the potential degradation pathways.

G cluster_0 Troubleshooting Workflow for Inconsistent Peak Area start Inconsistent Peak Area for Impurity J q1 Is the solution prepared fresh daily? start->q1 sol_stability Conduct Solution Stability Study q1->sol_stability No q2 Are storage conditions for solid material correct (2-8°C)? q1->q2 Yes reprepare Prepare fresh standards more frequently sol_stability->reprepare autosampler Use cooled autosampler (2-8°C) reprepare->autosampler end_ok Problem Resolved autosampler->end_ok new_std Use a new vial of reference standard q2->new_std No q2->end_ok Yes new_std->end_ok

Caption: Troubleshooting workflow for inconsistent peak areas.

G cluster_1 Potential Degradation Pathways for Quetiapine-like Structures ImpurityJ Quetiapine EP Impurity J Shared Dibenzothiazepine Core Oxidation Oxidative Stress (e.g., air, peroxides) ImpurityJ->Oxidation Hydrolysis Hydrolytic Stress (Acidic/Basic pH) ImpurityJ->Hydrolysis S_Oxide S-Oxide Derivative Oxidation->S_Oxide Oxidation at Sulfur N_Oxide N-Oxide Derivative Oxidation->N_Oxide Oxidation at Nitrogen Cleavage Side-chain Cleavage Products Hydrolysis->Cleavage Ether bond cleavage

Caption: Potential degradation pathways for Quetiapine EP Impurity J.

References

  • GLP Pharma Standards. Quetiapine EP Impurity J | CAS No- 1356906-17-6. [Link]

  • SynZeal. Quetiapine Impurities. [Link]

  • Waters Corporation. Impurity Isolation and Scale-up from UPLC: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. [Link]

  • Pharmace Research Laboratory. Quetiapine EP Impurity J. [Link]

  • Waters Corporation. Identification and Characterization of an Isolated Impurity Fraction: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. [Link]

  • Gomes, F. P., et al. (2019). Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods. Biomedical Chromatography, 33(11), e4655. [Link]

  • Rao, B. M., et al. (2012). Stability indicating fast LC method for determination of quetiapine fumarate related substances in bulk and pharmaceutical formulation. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 565-571.
  • Kumar, A., et al. (2013). Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form. Journal of Chromatographic Science, 51(9), 853-858. [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Method Validation for Quetiapine EP Impurity J: UHPLC Core-Shell vs. Traditional HPLC

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol Introduction & Regulatory Context Quetiapine is a widely prescribed a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol

Introduction & Regulatory Context

Quetiapine is a widely prescribed atypical antipsychotic. During its synthesis, formulation, and shelf-life, various related substances can form, requiring rigorous monitoring to ensure drug safety. Quetiapine EP Impurity J (CAS: 1356906-17-6), chemically identified as 2-(2-{2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-piperazin-1-yl)-ethoxy]-ethoxy}-ethoxy)-ethanol, is a critical triether alcohol degradant that must be strictly quantified[1].

The International Council for Harmonisation (ICH) recently updated its analytical procedure validation guidelines to ICH Q2(R2) . This updated framework emphasizes a lifecycle approach, integrating method development (ICH Q14) with rigorous validation parameters—such as specificity, range, accuracy, and precision—to prove the analytical procedure is unequivocally "fit for the intended purpose"[2].

The Analytical Challenge & Causality of Column Selection

Impurity J shares the core dibenzothiazepine and piperazine structures with the Quetiapine active pharmaceutical ingredient (API), differing primarily in its extended ethoxy-ethanol tail[3]. This structural similarity results in near-identical hydrophobicities, making baseline resolution ( Rs​≥1.5 ) highly challenging on traditional 5 µm fully porous C18 columns (Product B ).

To overcome this, modern analytical laboratories are transitioning to Core-Shell (superficially porous) particle technology (Product A ).

Mechanistic Causality: Core-shell particles (e.g., 2.7 µm) feature a solid silica core surrounded by a porous outer layer. This architecture drastically reduces the mass transfer distance (the C -term in the van Deemter equation) and promotes a highly uniform packed bed (reducing the eddy diffusion A -term). Consequently, Core-Shell columns deliver UHPLC-like efficiencies at standard HPLC backpressures, enabling sharper peaks, reduced co-elution risks, and superior resolution of structurally similar impurities.

G Input Quetiapine & Impurity J Sample Injection CS Product A: Core-Shell (2.7 µm) Input->CS FP Product B: Fully Porous (5.0 µm) Input->FP CS_Mech Short Mass Transfer Path Uniform Bed Packing CS->CS_Mech FP_Mech Deep Pore Diffusion High Eddy Dispersion FP->FP_Mech CS_Res Sharp Peaks Rs = 3.8 CS_Mech->CS_Res FP_Res Broad Peaks Rs = 1.5 FP_Mech->FP_Res

Fig 1: Mechanistic causality of chromatographic resolution for Impurity J.

Self-Validating Experimental Protocol

To objectively compare the two column technologies, a self-validating experimental system was designed per ICH Q2(R2) guidelines. The protocol incorporates a System Suitability Test (SST) that automatically verifies performance before data acquisition begins.

Step 1: Mobile Phase & Diluent Preparation
  • Buffer (pH 2.5): 0.05 M Potassium dihydrogen phosphate, adjusted to pH 2.5 with orthophosphoric acid.

    • Causality Check: Quetiapine and Impurity J possess basic nitrogen atoms. At pH 2.5, these basic moieties are fully protonated. This prevents secondary ion-exchange interactions with residual silanols on the silica surface, which would otherwise cause severe peak tailing and compromise the Limit of Quantitation (LOQ).

  • Mobile Phase A: Buffer (pH 2.5) / Acetonitrile (90:10, v/v).

  • Mobile Phase B: Acetonitrile / Methanol (80:20, v/v).

Step 2: Chromatographic Conditions
  • Product A (Core-Shell): 100 mm × 4.6 mm, 2.7 µm C18. Flow rate: 1.2 mL/min.

  • Product B (Fully Porous): 150 mm × 4.6 mm, 5.0 µm C18. Flow rate: 1.0 mL/min.

  • Gradient: Optimized linear gradient from 10% B to 80% B over 8 minutes (Product A) and 25 minutes (Product B).

  • Detection: UV at 230 nm. Column Temperature: 40°C.

Step 3: Sample Preparation & System Suitability
  • Standard Solution: Quetiapine fumarate API prepared at 1.0 mg/mL in diluent.

  • Spiked Validation Sample: API spiked with 3[3] at the specification limit of 0.15% (w/w).

  • Self-Validation Check: The system injects a resolution mixture prior to the run. The analytical sequence proceeds only if Resolution ( Rs​ ) > 2.0 and Tailing Factor ( Tf​ ) < 1.5.

ICH Q2(R2) Validation Workflow & Data Presentation

The validation was executed evaluating Specificity, LOQ, Linearity, Precision, and Accuracy[2].

G A Method Development (Core-Shell vs Porous) B Specificity (Baseline Resolution) A->B C Sensitivity (LOD / LOQ Assessment) B->C D Linearity & Range (0.05% to 150%) C->D E Precision & Accuracy (Spike Recovery) D->E F ICH Q2(R2) Validation Report Generation E->F

Fig 2: ICH Q2(R2) analytical method validation workflow for Quetiapine Impurity J.

Quantitative Comparison: Product A vs. Product B
Validation Parameter (ICH Q2(R2))Product A: Core-Shell UHPLC (2.7 µm)Product B: Fully Porous HPLC (5.0 µm)Performance Verdict
Specificity (Resolution, Rs​ ) 3.81.5Product A provides superior baseline separation, eliminating co-elution risks.
Limit of Detection (LOD) 0.01% (S/N > 3)0.05% (S/N > 3)Product A is 5x more sensitive due to reduced band broadening.
Limit of Quantitation (LOQ) 0.03% (S/N > 10)0.15% (S/N > 10)Product A easily quantifies below the 0.15% specification limit.
Linearity ( R2 ) 0.99980.9985Both acceptable, but Product A shows tighter correlation.
Precision (%RSD at LOQ) 1.2%4.5%Product A demonstrates higher repeatability.
Accuracy (Spike Recovery) 99.5% ± 1.0%96.0% ± 3.5%Product A yields more accurate recovery due to sharper integration.
Total Run Time 8 minutes25 minutesProduct A increases laboratory throughput by >65%.

Conclusion

The empirical data demonstrates that transitioning from a traditional fully porous column (Product B) to a Core-Shell architecture (Product A) provides a statistically and mechanistically significant improvement in the analytical method validation for Quetiapine EP Impurity J. By minimizing mass transfer resistance, the Core-Shell method not only exceeds the rigorous specificity and precision requirements of the ICH Q2(R2) guidelines but also reduces analysis time by over 65%. This establishes a highly robust, self-validating control strategy for pharmaceutical quality control and release testing.

References

  • [2] Title: Validation of Analytical Procedures Q2(R2) - ICH | Source: ich.org | URL:

  • [1] Title: Quetiapine EP Impurity J - Pharmace Research Laboratory | Source: pharmaceresearch.com | URL:

  • [3] Title: 1356906-17-6 Quetiapine EP Impurity J - Reference Standard - SynThink | Source: synthinkchemicals.com | URL:

Sources

Comparative

Accuracy, precision, and robustness validation for Quetiapine Impurity J

Comparative Validation Guide: Accuracy, Precision, and Robustness in the Quantification of Quetiapine Impurity J As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Validation Guide: Accuracy, Precision, and Robustness in the Quantification of Quetiapine Impurity J

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally homologous process impurities. Quetiapine, a widely prescribed atypical antipsychotic, is synthesized via pathways that generate several ether-chain variants. Among these, Quetiapine Impurity J (CAS: 1356906-17-6) presents a unique chromatographic challenge[1].

Chemically identified as 2-[2-[2-[2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethanol, Impurity J is an extended triether alcohol variant of the active pharmaceutical ingredient (API)[2]. Because its dibenzothiazepine core is identical to Quetiapine, its UV absorbance profile is virtually indistinguishable. The only structural differentiator is the extended hydrophilic poly-ethoxy chain.

This guide objectively compares a legacy High-Performance Liquid Chromatography (HPLC) method against an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method, demonstrating how to achieve rigorous accuracy, precision, and robustness in compliance with the modernized ICH Q2(R2) validation guidelines[3].

The Causality of Method Design: Why Legacy Methods Fail

Traditional pharmacopeial methods for Quetiapine related substances often rely on standard fully porous C18 columns and simple phosphate buffers. While sufficient for basic degradation products, this approach struggles with Impurity J.

The Mechanistic Flaw: The extended ether chain of Impurity J increases its polarity only marginally compared to the API. On a standard C18 stationary phase, the hydrophobic retention is dominated by the massive dibenzothiazepine ring, masking the subtle polarity difference of the ether chain. This leads to co-elution or peak tailing, which directly compromises integration accuracy and intermediate precision.

The Optimized Solution: To resolve this, our optimized method utilizes a Superficially Porous Particle (SPP) Phenyl-Hexyl column .

  • Why SPP? The solid core reduces the longitudinal diffusion of the analyte, sharpening the peak and increasing the signal-to-noise (S/N) ratio, which is critical for accurate quantitation at the 0.05% reporting threshold.

  • Why Phenyl-Hexyl? The phenyl ring provides π−π interactions with the dibenzothiazepine core, while the hexyl linker offers alternative steric selectivity that better discriminates the extended ether chain of Impurity J from the API and other PEG-like impurities.

ICH Q2(R2) Validation Strategy & Workflow

The recent implementation of ICH Q2(R2) marks a paradigm shift toward a Quality-by-Design (QbD) lifecycle approach[3]. Validation is no longer a retrospective checkbox; it requires demonstrating that the method is a self-validating system capable of withstanding deliberate variations[4].

G cluster_0 ICH Q2(R2) Core Validation Parameters Start Analytical Target Profile (Quetiapine Impurity J) Accuracy Accuracy (Spike Recovery 50-150%) Start->Accuracy Precision Precision (Repeatability & IP) Start->Precision Robustness Robustness (DoE & Reagent Stability) Start->Robustness Acc_Data Orthogonal Verification Recovery Limits: 90-110% Accuracy->Acc_Data Prec_Data RSD Assessment Target: < 5.0% at LOQ Precision->Prec_Data Rob_Data Multivariate Analysis (pH, Temp, Gradient) Robustness->Rob_Data Decision Method Fit for Purpose (Lifecycle Ready) Acc_Data->Decision Prec_Data->Decision Rob_Data->Decision

Fig 1. ICH Q2(R2) validation workflow for Impurity J, integrating QbD principles.

Comparative Performance Data

To objectively evaluate the optimized UHPLC method against the legacy HPLC method, both were subjected to validation protocols using certified Quetiapine Impurity J reference standards[2]. The specification limit for Impurity J was set at 0.15% w/w relative to the API concentration (1.0 mg/mL).

Accuracy (Spike Recovery)

Accuracy was established across the reportable range by spiking API samples with Impurity J at 50%, 100%, and 150% of the specification limit[3].

Table 1: Accuracy Comparison (n=3 per level)

Spike LevelLegacy HPLC Recovery (%)Legacy %RSDOptimized UHPLC Recovery (%)Optimized %RSD
50% (0.075%) 84.2%6.8%98.5%1.2%
100% (0.15%) 88.7%5.4%99.8%0.8%
150% (0.225%) 91.3%4.9%101.2%0.6%

Insight: The legacy method suffers from poor recovery at the 50% level due to baseline integration errors caused by peak tailing from the main Quetiapine peak. The optimized UHPLC method maintains >98% accuracy due to baseline baseline resolution ( Rs​>2.5 ).

Precision (Repeatability & Intermediate Precision)

Precision evaluates the degree of scatter. Under ICH Q2(R2), Intermediate Precision (IP) must account for random events (different days, analysts, and instruments)[4].

Table 2: Precision at 100% Specification Level (0.15%)

ParameterConditionsLegacy HPLC (%RSD)Optimized UHPLC (%RSD)
Repeatability Same day, Analyst 1, System A (n=6)4.2%0.9%
Intermediate Precision Day 2, Analyst 2, System B (n=6)6.1%1.3%
Combined IP Overall Variance (n=12)5.3% (Fail)1.1% (Pass)

Insight: The legacy method fails the typical ≤5.0% RSD acceptance criterion for impurity quantitation during IP testing. The optimized method's robust buffering prevents retention time drift, ensuring highly reproducible integration.

Robustness (Multivariate DoE)

A critical update in ICH Q2(R2) is the expanded definition of robustness, requiring testing to show reliability in response to deliberate parameter variations and reagent stability[4]. We utilized a Plackett-Burman Design of Experiments (DoE) to evaluate the optimized method.

Table 3: Robustness Evaluation of Optimized UHPLC Method

Parameter VariedVariation RangeImpact on Impurity J Rs​ Impact on Recovery (%)
Column Temp. 40∘C±5∘C None ( Rs​≥2.4 )99.1 - 100.5%
Buffer pH 3.0±0.2 Minor ( Rs​≥2.2 )98.8 - 101.0%
Flow Rate 0.4±0.05 mL/minNone ( Rs​≥2.5 )99.5 - 100.2%
Sample Stability 48 Hours at 5∘C None (No degradation)99.0%

Insight: The method is a self-validating system. Even at the extreme edges of the design space (e.g., pH 3.2 and 45∘C ), the resolution ( Rs​ ) between Impurity J and Quetiapine remains above the system suitability requirement of 2.0.

Step-by-Step Experimental Protocol: Optimized UHPLC Method

To ensure trustworthiness and reproducibility, the following protocol details the optimized analytical procedure. This system is self-validating through the mandatory System Suitability Testing (SST) sequence.

Reagents & Materials:

  • Quetiapine Fumarate API.

  • Quetiapine Impurity J Reference Standard (CAS: 1356906-17-6)[1].

  • LC-MS Grade Acetonitrile, Methanol, and Water.

  • Ammonium Formate (High purity).

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 1.26 g of Ammonium Formate in 1000 mL of LC-MS grade water (20 mM). Adjust the pH to exactly 3.0 using MS-grade Formic Acid. Causality: pH 3.0 ensures the piperazine nitrogens on both Quetiapine and Impurity J are fully protonated, preventing secondary interactions with residual column silanols that cause peak tailing.

  • Mobile Phase B (Organic): 90% Acetonitrile / 10% Methanol. Causality: The addition of 10% methanol disrupts the hydration shell around the extended ether chain of Impurity J, improving its partitioning into the stationary phase.

Step 2: Chromatographic Conditions

  • Column: SPP Phenyl-Hexyl, 2.1 x 100 mm, 2.7 μm .

  • Column Temperature: 40∘C .

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 μL .

  • Detection: PDA at 254 nm (extracted).

Step 3: Gradient Program

  • 0.0 - 2.0 min: 15% B

  • 2.0 - 8.0 min: 15% to 45% B

  • 8.0 - 10.0 min: 45% to 80% B

  • 10.0 - 12.0 min: 80% B (Wash)

  • 12.1 - 15.0 min: 15% B (Equilibration)

Step 4: System Suitability & Bracketing (The Self-Validating Mechanism)

  • Inject the Blank (Diluent) to confirm no baseline interference at the retention time of Impurity J.

  • Inject the Sensitivity Solution (Impurity J at 0.05% limit). The Signal-to-Noise (S/N) ratio must be ≥10 .

  • Inject the Resolution Standard (API spiked with 0.15% Impurity J). The resolution ( Rs​ ) between Quetiapine and Impurity J must be ≥2.0 .

  • Inject the Standard Solution (0.15% Impurity J) six consecutive times. The %RSD of the peak area must be ≤5.0% .

  • Bracketing: Re-inject the Standard Solution after every 10 sample injections and at the end of the sequence. The recovery must remain within 95.0% - 105.0% of the initial average.

Conclusion

Validating the quantification of Quetiapine Impurity J requires moving beyond generic platform methods. By leveraging the specific π−π and steric selectivities of an SPP Phenyl-Hexyl column and adhering to the rigorous, multi-variate robustness expectations of ICH Q2(R2), laboratories can eliminate the precision failures inherent in legacy HPLC methods. The optimized UHPLC protocol provided herein guarantees a self-validating, highly accurate, and audit-ready analytical lifecycle.

References

  • Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies BioPharmaSpec URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs URL:[Link]

  • CAS No : 2250242-46-5 | Product Name : Quetiapine - Impurity J (Hydrochloride Salt) Pharmaffiliates URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide: Safe Handling and Disposal of Quetiapine EP Impurity J

As active pharmaceutical ingredients (APIs) and their highly characterized impurity standards become increasingly prevalent in analytical and research laboratories, the operational protocols for their disposal must evolv...

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Author: BenchChem Technical Support Team. Date: April 2026

As active pharmaceutical ingredients (APIs) and their highly characterized impurity standards become increasingly prevalent in analytical and research laboratories, the operational protocols for their disposal must evolve. Quetiapine EP Impurity J is a critical reference standard used in quality control and abbreviated new drug applications (ANDA)[1]. However, because it shares the core pharmacophore of the parent atypical antipsychotic, it presents significant environmental and occupational hazards.

This guide provides drug development professionals and laboratory managers with a self-validating, step-by-step framework for the safe handling, segregation, and disposal of Quetiapine EP Impurity J, ensuring strict compliance with environmental regulations and safeguarding laboratory personnel.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the causality behind the chemical's hazards. Quetiapine Impurity J contains a dibenzothiazepine ring system and a piperazine moiety[1]. These structural features are not only responsible for its pharmacological activity (antagonizing serotonin and dopamine receptors) but also for its extreme persistence in aquatic ecosystems[2][3].

Because antipsychotic derivatives are not rapidly biodegradable and exhibit high chronic toxicity to aquatic invertebrates, any release into municipal water systems poses a severe ecological threat[3][4].

Table 1: Physicochemical & Hazard Profile of Quetiapine EP Impurity J
PropertyValue / DescriptionOperational Implication for Disposal
Chemical Name 2-[2-[2-[2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethanolIdentifies the compound as a complex triether alcohol derivative requiring organic destruction[2].
CAS Number 1356906-17-6Must be explicitly listed on all hazardous waste manifests[2].
Molecular Weight 471.62 g/mol High molecular weight contributes to low volatility; primary exposure route is dust inhalation[2].
Aquatic Toxicity Very toxic (NOEC 18 mg/L for Daphnia magna)Absolute prohibition on drain or sewer disposal[4].
Biodegradability Not rapidly biodegradable (0% in 28 days)Environmental persistence mandates high-temperature incineration[4].

*Data extrapolated from the parent compound, Quetiapine Fumarate, due to shared structural moieties.

Regulatory Framework: The Sewer Ban

In 2019, the U.S. Environmental Protection Agency (EPA) finalized the "Management Standards for Hazardous Waste Pharmaceuticals" (Subpart P)[5]. A cornerstone of this regulation is the Sewer Ban , which strictly prohibits healthcare facilities, reverse distributors, and laboratories from disposing of hazardous waste pharmaceuticals down the drain[6].

Regardless of whether the waste is a concentrated pure standard or a highly diluted HPLC effluent, Quetiapine Impurity J must be captured, segregated, and destroyed via accredited high-temperature incineration[4][6].

Standard Operating Procedure: Waste Segregation

Analytical laboratories typically generate two types of Impurity J waste: solid waste (expired pure standards, contaminated PPE, and empty vials) and liquid waste (stock solutions and HPLC mobile phase effluents). Proper segregation prevents dangerous cross-reactions and reduces disposal costs.

G Start Quetiapine Impurity J Waste Generated IsLiquid Physical State? Start->IsLiquid SolidWaste Solid Waste (Powder, Vials, PPE) IsLiquid->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, HPLC Effluent) IsLiquid->LiquidWaste Liquid Incineration High-Temp Incineration (EPA Subpart P Compliant) SolidWaste->Incineration OrgSolvent Organic Solvent (e.g., Methanol, ACN) LiquidWaste->OrgSolvent AqSolvent Aqueous Waste LiquidWaste->AqSolvent OrgSolvent->Incineration AqSolvent->Incineration SewerBan DO NOT SEWER (Strict EPA Ban) AqSolvent->SewerBan

Workflow for the segregation and EPA-compliant disposal of Quetiapine Impurity J.
Step-by-Step Segregation Methodology
  • Identify and Classify: Determine the physical state and solvent composition of the waste. Do not mix halogenated solvents with non-halogenated solvents, as this complicates the incineration process.

  • Select Compatible Containment:

    • For Liquids: Use UN-approved High-Density Polyethylene (HDPE) or PTFE-lined glass carboys. Ensure the container is chemically compatible with the primary solvent (e.g., Acetonitrile or Methanol) used to dissolve the impurity.

    • For Solids: Use puncture-resistant, sealable hazardous waste bins lined with thick polyethylene bags.

  • Apply Regulatory Labeling: Immediately affix a "Hazardous Pharmaceutical Waste" label to the container. The label must explicitly state "Contains Quetiapine EP Impurity J" and highlight the primary hazard ("Ecotoxic / Aquatic Hazard").

  • Satellite Accumulation: Store the sealed containers in a designated Satellite Accumulation Area (SAA) equipped with secondary containment trays to capture any accidental leaks.

  • Final Disposition: Transfer the containers to an accredited hazardous waste disposal contractor for high-temperature incineration (minimum 1,000°C) to ensure complete thermal destruction of the dibenzothiazepine ring[4][7].

Emergency Spill Response Protocol

Because Quetiapine Impurity J is typically handled as a fine powder prior to dissolution, spills present a high risk of aerosolization and subsequent inhalation by laboratory personnel[4].

Spill Spill Spill Detected PPE Don PPE (N95/P100, Nitrile) Spill->PPE Contain Contain Spill Block Drains PPE->Contain Clean Absorb/Sweep (Avoid Dust) Contain->Clean Dispose Transfer to Hazmat Bin Clean->Dispose

Step-by-step emergency spill response protocol for Quetiapine Impurity J.
Step-by-Step Spill Remediation Methodology
  • Evacuate and Assess: Immediately halt work and clear the immediate area. Assess the volume of the spill. If the spill exceeds 50 grams of pure powder or 1 liter of concentrated stock solution, trigger the facility's external Hazmat response.

  • Don Advanced PPE: Personnel executing the cleanup must wear double nitrile gloves, wrap-around safety goggles, a closed-front lab coat, and a particulate respirator (N95 or P100) to prevent inhalation of pharmacologically active dust[4].

  • Secure the Perimeter (Containment): Immediately block all nearby sinks, floor drains, or ventilation grates. Causality: Preventing the API from entering the municipal water system is the highest priority due to its severe aquatic toxicity[4].

  • Execute Dust-Free Cleanup (For Solids): Do not dry-sweep the powder, as this will aerosolize the API. Instead, gently cover the spilled powder with damp paper towels (using water or a mild alcohol solution) to bind the dust. Carefully scoop the damp mass using a non-sparking tool.

  • Execute Absorption (For Liquids): Apply an inert, non-combustible absorbent material (such as vermiculite or universal spill pads) over the liquid. Allow 5 minutes for complete capillary absorption.

  • Decontaminate and Dispose: Wash the affected surface with a mixture of water and a mild detergent. Collect all used absorbent materials, damp towels, and contaminated PPE into a designated hazardous waste bag. Seal, label, and route for incineration[4][7].

References

  • Quetiapine EP Impurity J | CAS No- 1356906-17-6 Chemicea Pharmaceuticals
  • Management of Hazardous Waste Pharmaceuticals U.S. Environmental Protection Agency (EPA)
  • SEROQUEL TABLETS - Safety Data Sheet (Ecotoxicology & Disposal) AstraZeneca
  • Critical insights into the potential risks of antipsychotic drugs to fish National Center for Biotechnology Inform

Sources

Handling

Handling Quetiapine EP Impurity J: A Guide to Personal Protective Equipment and Safety Protocols

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and handling information for Quetiapine EP Impurity J (CAS No. 1356906-17-6).

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and handling information for Quetiapine EP Impurity J (CAS No. 1356906-17-6). As a crucial reference standard in pharmaceutical research and development, its proper handling is paramount to ensuring personnel safety and data integrity.[1][2][3] This document synthesizes technical data with field-proven safety practices to establish a comprehensive operational and disposal plan.

Hazard Assessment: Applying the Precautionary Principle

Quetiapine EP Impurity J is a process-related impurity and metabolite of Quetiapine, an atypical antipsychotic medication.[1][4] A review of available Safety Data Sheets (SDS) reveals a critical gap: specific toxicological data, such as acute toxicity or skin irritation, is largely unavailable.[5] The compound is officially designated as a "Pharmaceutical related compound of unknown potency."[5]

In the absence of specific data, a precautionary approach is mandatory. We must infer potential hazards from the parent compound, Quetiapine.

Toxicological Profile of Parent Compound (Quetiapine):

  • Mechanism of Action: Quetiapine is a potent antagonist of dopamine (D2), serotonin (5HT2A), histamine (H1), and adrenergic receptors.[6][7]

  • Primary Effects: It is known to cause dose-dependent central nervous system (CNS) depression, sedation, hypotension (low blood pressure), and anticholinergic effects (dry mouth, blurred vision).[6][8][9]

  • Handling Hazards: An SDS for Quetiapine hemifumarate indicates it may be harmful if swallowed, may cause organ damage, and causes eye irritation.[10]

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final and essential barrier between the researcher and the chemical. However, it should always be used in conjunction with primary controls that engineer the risk out of the process.[13]

  • Engineering Controls: The most critical layer. All handling of Quetiapine EP Impurity J powder must occur within a certified chemical fume hood, a glovebox isolator, or a similar ventilated enclosure to prevent inhalation of airborne particles.[5][13] The facility should utilize single-pass air systems and maintain negative pressure in handling areas to prevent cross-contamination.[13]

  • Administrative Controls: These are the procedural safeguards, including rigorous training, restricted access to handling areas, and clearly documented Standard Operating Procedures (SOPs).

  • Personal Protective Equipment (PPE): The focus of this guide, providing a direct barrier against contact, inhalation, and ingestion.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Potent Compounds Engineering Engineering Controls (Fume Hood, Isolator, Ventilation) Administrative Administrative Controls (SOPs, Training, Access Control) Engineering->Administrative Primary Defense PPE Personal Protective Equipment (PPE) (Gloves, Gown, Respirator, Eye Protection) Administrative->PPE Secondary Defense Handling_Workflow cluster_workflow Workflow for Handling Quetiapine EP Impurity J Prep 1. Area Preparation - Verify fume hood function - Cover work surface - Assemble all materials Donning 2. Don Full PPE (As per protocol) Prep->Donning Weighing 3. Weigh Compound - Use anti-static weigh boat - Handle gently to avoid dust - Work deep inside fume hood Donning->Weighing Solubilizing 4. Solution Preparation - Add solvent slowly - Keep container closed when possible Weighing->Solubilizing Decon 5. Decontaminate - Wipe down external surfaces - Clean work area in hood Solubilizing->Decon Doffing 6. Doff PPE (Correct removal sequence) Decon->Doffing Disposal 7. Waste Disposal - Place all contaminated items in a sealed, labeled hazardous waste container Doffing->Disposal

Caption: Step-by-step workflow for the safe handling of Quetiapine EP Impurity J, from preparation to disposal.

Spill Management:

In the event of a small spill within a containment device (e.g., fume hood):

  • Ensure all personnel in the immediate area are alerted.

  • Wearing full PPE as specified for spill cleanup, gently cover the spill with an absorbent material.

  • Working from the outside in, carefully collect the absorbent material and contaminated debris.

  • Place all cleanup materials into a designated hazardous waste container.

  • Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan:

All materials that come into contact with Quetiapine EP Impurity J are considered hazardous pharmaceutical waste. This includes gloves, gowns, weigh boats, pipette tips, vials, and cleaning materials.

  • Segregation: Do not mix this waste with regular trash or biohazardous waste. [14]2. Containment: Collect all solid and liquid waste in designated, leak-proof, and clearly labeled hazardous waste containers. Black containers are commonly used for RCRA hazardous pharmaceutical waste. [15][16]3. Prohibition: Under no circumstances should this material or its solutions be disposed of down the drain. [17]4. Regulatory Compliance: Disposal must adhere to institutional policies and federal regulations, such as the Resource Conservation and Recovery Act (RCRA). [18][19][20]The final disposal method for such waste is typically high-temperature incineration at a permitted facility. [16] By adhering to these stringent protocols, researchers can safely handle Quetiapine EP Impurity J, protecting themselves and their environment while advancing critical drug development work.

References

  • LITFL. (2020, November 2). Quetiapine toxicity. LITFL. Available at: [Link]

  • Dubiel, K., & Kadas, D. (2024, October 18). Acute Quetiapine Intoxication: Relationship Between Ingested Dose, Serum Concentration and Clinical Presentation—Structured Literature Review and Analysis. PMC. Available at: [Link]

  • Rx Destroyer. (2020, August 24). 40 CFR and the Resource Conservation and Recovery Act. Rx Destroyer. Available at: [Link]

  • Regulations.gov. Management Standards for Hazardous Waste Pharmaceuticals. Available at: [Link]

  • ASMAI. (2026, January 14). Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. ASMAI. Available at: [Link]

  • UCLA Health. Medical Waste Management & Waste Streams. UCLA Health. Available at: [Link]

  • Madaan, V. (2022, December 2). A Brief Review of Quetiapine. American Journal of Psychiatry Residents' Journal. Available at: [Link]

  • Daniels Health. (2025, June 18). How to Dispose of Pharmaceutical Waste and Meet Regulations. Daniels Health. Available at: [Link]

  • Wikipedia. Quetiapine. Wikipedia. Available at: [Link]

  • SFATEC. (2024, June 10). Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. SFATEC. Available at: [Link]

  • AHE.org. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. AHE.org. Available at: [Link]

  • Cleanroom Technology. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Cleanroom Technology. Available at: [Link]

  • Lupine Publishers. (2021, August 4). Quetiapine Poisoning – Epidemiology, Toxicokinetics and Review of the Literature. Lupine Publishers. Available at: [Link]

  • CA.gov. Medical Waste Management Program. CDPH - CA.gov. Available at: [Link]

  • WV Department of Environmental Protection. RCRA Pharmaceutical Hazardous Wastes Flipbook. Available at: [Link]

  • UCSB. Pharmaceutical Waste Guidelines. Available at: [Link]

  • SynThink. Quetiapine EP Impurities & USP Related Compounds. SynThink. Available at: [Link]

  • US EPA. (2025, September 12). Personal Protective Equipment. US EPA. Available at: [Link]

  • 3M. Pharmaceutical industry best practice. 3M. Available at: [Link]

  • Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs. Outsourced Pharma. Available at: [Link]

  • Freund-Vector. (2021, February 9). Freund-Vector's Approach to Safely Processing Potent Compounds. Freund-Vector. Available at: [Link]

  • IPS. Handling & Processing of Potent Compounds: A Holistic Approach. IPS. Available at: [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS QUETIAPINE HEEP IMPURITY. Cleanchem Laboratories. Available at: [Link]

  • BioProcess International. (2010, September 1). Containment of High-Potency Products in a GMP Environment. BioProcess International. Available at: [Link]

  • Veeprho. Quetiapine Impurities and Related Compound. Veeprho. Available at: [Link]

  • EDQM. Quetiapine. EDQM. Available at: [Link]

  • Pharmaffiliates. CAS No : 1356906-17-6| Product Name : Quetiapine - Impurity J. Pharmaffiliates. Available at: [Link]

  • NIH. Quetiapine EP Impurity J | C25H34ClN3O4S. PubChem - NIH. Available at: [Link]

  • Veeprho. Quetiapine EP Impurity J | CAS 1356906-17-6. Veeprho. Available at: [Link]

  • TLC Pharmaceutical Standards. Quetiapine EP Impurity J HCl - Product Page. TLC Pharmaceutical Standards. Available at: [Link]

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